Benzo[b]thiophene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCBCSGKXNZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285046 | |
| Record name | 1-Benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-42-7 | |
| Record name | Benzo[b]thiophene-2-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-2-carboxamide, a versatile heterocyclic compound with significant interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts.
Core Physicochemical Properties
This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| Melting Point | 176-178 °C | --INVALID-LINK-- |
| Boiling Point | Data not available. The related compound, Benzo[b]thiophene-2-carbaldehyde, has a boiling point of 90 °C at 0.1 mmHg.[1] | N/A |
| logP (calculated) | 2.1 | --INVALID-LINK-- |
| pKa | Data not available | N/A |
| Solubility | No quantitative data available. The related compound, Benzo[b]thiophene-2-carbaldehyde, is reported to be soluble in methanol.[1] | N/A |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds via the activation of Benzo[b]thiophene-2-carboxylic acid followed by amidation. The following is a generalized protocol based on standard laboratory procedures for amide bond formation.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo[b]thiophene-2-carboxylic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess reagent in vacuo to yield the crude Benzo[b]thiophene-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude Benzo[b]thiophene-2-carbonyl chloride in anhydrous DCM or THF and cool to 0 °C.
-
Slowly add an excess (e.g., 2-3 equivalents) of the ammonia solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
This compound and its derivatives have been shown to exhibit a range of biological activities, including acting as opioid receptor agonists, modulators of Amyloid Beta (Aβ) aggregation, and STING (Stimulator of Interferon Genes) agonists.[2] These activities are mediated through various cellular signaling pathways.
Opioid Receptor Signaling
Certain this compound derivatives act as potent analgesics by activating opioid receptors. This activation can trigger downstream signaling through both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) pathways.
Caption: Opioid receptor signaling pathways activated by this compound.
STING Signaling Pathway
Derivatives of this compound have been identified as agonists of the STING pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB transcription factors.[3]
Caption: STING signaling pathway initiated by this compound derivatives.
Modulation of Amyloid Beta (Aβ) Aggregation
Certain N-phenylthis compound derivatives have demonstrated the ability to modulate the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic application in neurodegenerative disorders. The precise signaling pathways involved in this modulation are still under investigation.
Caption: Modulation of Amyloid Beta aggregation by this compound derivatives.
References
- 1. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE CAS#: 3541-37-5 [m.chemicalbook.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[b]thiophene-2-carboxamide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo[b]thiophene-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, methods of synthesis, and its role as a modulator of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.
Chemical Identity and Structure
The compound of interest is formally identified by its IUPAC name, 1-benzothiophene-2-carboxamide .[1] It is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, with a carboxamide group substituted at the 2-position of the thiophene ring.
Molecular Structure:
Figure 1: Chemical structure of 1-benzothiophene-2-carboxamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-benzothiophene-2-carboxamide | [1] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| CAS Number | 6314-42-7 | [1] |
| PubChem CID | 237073 | [1] |
Synthesis of this compound Derivatives
Derivatives of this compound, particularly N-phenyl substituted analogues, have been synthesized to explore their therapeutic potential. A general synthetic methodology is outlined below.
General Experimental Protocol for Synthesis
The synthesis of N-phenylthis compound derivatives typically involves the coupling of benzo[b]thiophene-2-carboxylic acid with a substituted aniline.[2]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Substituted aniline (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve benzo[b]thiophene-2-carboxylic acid in anhydrous THF.
-
Add EDC and HOBt to the solution and stir at room temperature.
-
Introduce the desired substituted aniline to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.
Modulation of Amyloid-Beta (Aβ42) Aggregation
A significant area of research for this compound derivatives is their ability to modulate the aggregation of the Aβ42 peptide, a process central to the pathology of Alzheimer's disease. These compounds have been shown to act as both inhibitors and promoters of Aβ42 fibrillogenesis, depending on the nature of their substitution.[2][3]
Thioflavin-T (ThT) Fluorescence Aggregation Kinetics Assay
This assay is a standard method to monitor the formation of amyloid fibrils in real-time. Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Experimental Protocol:
-
Preparation of Aβ42: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and reconstitution in a buffer such as phosphate-buffered saline (PBS).
-
Assay Setup: The Aβ42 solution (typically 10 µM) is incubated in the presence and absence of various concentrations of the this compound derivatives (e.g., 1, 5, 25 µM).[2]
-
Fluorescence Measurement: The aggregation kinetics are monitored by measuring the fluorescence of Thioflavin-T. Measurements are typically taken at an excitation wavelength of 440 nm and an emission wavelength of 490 nm over a period of 24 hours at 37°C.[2]
Data Presentation:
The results from the ThT assay can be summarized to show the effect of different derivatives on Aβ42 aggregation.
Table 2: Effect of this compound Derivatives on Aβ42 Aggregation
| Compound | Concentration (µM) | Effect on Aβ42 Aggregation | Maximum Inhibition (%) | Fold Increase in Fibrillogenesis | Source |
| 5a (R = 3-OH, 4-OMe) | 1, 5, 25 | Inhibition | Not specified | N/A | [2] |
| 5b | 1, 5, 25 | Inhibition | Not specified | N/A | [2] |
| 5d (R = 4-OMe) | 1, 5, 25 | Acceleration | N/A | Not specified | [2] |
| 7b (N-phenyl) | 1, 5, 10, 25 | Acceleration | N/A | 2.9 to 4.3 | [4][5] |
Note: Specific quantitative values for inhibition by compounds 5a and 5b, and the fold increase for 5d are not detailed in the provided search results, but the qualitative effect is noted.
Neuroprotection against Aβ42-Induced Cytotoxicity
The ability of these compounds to protect neuronal cells from the toxic effects of Aβ42 aggregates is a crucial indicator of their therapeutic potential.
Experimental Protocol:
-
Cell Culture: Mouse hippocampal neuronal cells (HT22) are cultured in appropriate media.[2]
-
Treatment: Cells are treated with Aβ42 aggregates in the presence or absence of the test compounds.
-
Cell Viability Assay: After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.
Data Presentation:
Table 3: Neuroprotective Effects of this compound Derivatives
| Compound | Treatment Group | Cell Viability (%) | Source |
| 5a | Aβ42 + Compound | Significant neuroprotection | [2][3] |
| 5b | Aβ42 + Compound | Significant neuroprotection | [2][3] |
| 7b | Aβ42 alone | ~20 | [4][5] |
| 7b | Aβ42 + Compound | ~74 | [4][5] |
Experimental and Logical Workflow
The investigation of this compound derivatives as modulators of Aβ42 aggregation follows a logical progression from chemical synthesis to biological evaluation.
Figure 2: Experimental workflow for the investigation of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents targeting amyloid-related neurodegenerative diseases. The ability of these compounds to modulate Aβ42 aggregation, coupled with their neuroprotective effects, underscores their potential as valuable tools for both studying the mechanisms of amyloidogenesis and for the development of future disease-modifying therapies. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their biological activity and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Benzo[b]thiophene-2-carboxamide: A Technical Guide
Introduction: Benzo[b]thiophene-2-carboxamide is a bicyclic heteroaromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a recurring motif in various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its synthesis. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its derivatives. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory work.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data of N-(4-hydroxy-3-methoxyphenyl)this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | Ar-H |
| 7.73–7.66 | m | 2H | Ar-H |
| 7.58–7.52 | m | 2H | Ar-H |
| 7.44 | d, J=8.5 Hz | 1H | Ar-H |
| 7.31 | d, J=8.0 Hz | 1H | Ar-H |
| 6.91–6.87 | m | 2H | Ar-H |
| 5.51 | s | 1H | OH |
| 3.94 | s | 3H | OCH₃ |
¹³C NMR (Carbon-13 NMR) Data of N-(4-hydroxy-3-methoxyphenyl)this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 160.21 | C=O |
| 156.62 | Ar-C |
| 154.84 | Ar-C |
| 149.60 | Ar-C |
| 147.68 | Ar-C |
| 147.65 | Ar-C |
| 143.69 | Ar-C |
| 143.60 | Ar-C |
| 140.96 | Ar-C |
| 140.83 | Ar-C |
| 130.78 | Ar-C |
| 127.69 | Ar-C |
| 127.43 | Ar-C |
| 124.26 | Ar-C |
| 123.29 | Ar-C |
| 115.57 | Ar-C |
| 113.69 | Ar-C |
| 112.34 | Ar-C |
| 110.53 | Ar-C |
| 106.49 | Ar-C |
| 56.01 | OCH₃ |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3100 | N-H stretching (amide) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1660 | C=O stretching (amide I band) |
| ~1600 | N-H bending (amide II band) |
| ~1450, ~1380 | C-H bending |
| ~750 | C-S stretching |
Mass Spectrometry (MS) Data
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2]
| m/z | Assignment |
| 177 | [M]⁺ (Molecular ion) |
| 161 | [M-NH₂]⁺ |
| 134 | [M-CONH]⁺ |
| 89 | [C₇H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup and Data Acquisition :
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
An appropriate number of scans should be co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After the measurement, clean the ATR crystal and press tip thoroughly.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Preparation :
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 1-10 µg/mL.
-
-
Instrument Setup and Data Acquisition :
-
The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
For GC-MS, the prepared solution is injected into the GC, where the compound is separated from the solvent and any impurities before entering the mass spectrometer's ion source.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to Benzo[b]thiophene-2-carboxamide: Physicochemical Properties and Biological Relevance
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-2-carboxamide, specifically its melting point and solubility characteristics. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide also details relevant experimental protocols and explores the compound's involvement in significant biological pathways.
Physicochemical Data
The physical properties of a compound are critical for its handling, formulation, and development as a therapeutic agent. Below is a summary of the known quantitative and qualitative data for this compound.
Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. For this compound, the melting point is well-defined.
| Parameter | Value |
| Melting Point | 176 - 178 °C |
Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Low to Insoluble | The polar carboxamide group decreases solubility in nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Polar Protic Solvents | Water, Ethanol | Sparingly Soluble to Insoluble | The presence of the amide group allows for hydrogen bonding, but the large aromatic benzothiophene core limits aqueous solubility. A related compound, Benzo[b]thiophene-2-carboxaldehyde, is noted to be soluble in Methanol. |
| Strong Acids/Bases | 5% HCl, 5% NaOH | Insoluble | The amide group is generally neutral and does not typically react with dilute acids or bases to form soluble salts. |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are crucial for consistent and reproducible results. The following are standard protocols that can be applied to this compound.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid crystalline compound using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 176°C), set the apparatus to heat rapidly to about 156°C.
-
Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Purity Assessment:
-
A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Qualitative Solubility Testing
This workflow allows for the classification of a compound's solubility in various solvents.
-
General Procedure:
-
In a small test tube, add approximately 20-30 mg of this compound.
-
Add 1 mL of the chosen solvent in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observe and record whether the compound has completely dissolved.
-
-
Solubility Classification Scheme:
-
Water: Test for solubility in deionized water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.
-
5% NaOH: If insoluble in water, test for solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates an acidic functional group.
-
5% NaHCO₃: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility indicates a strongly acidic group like a carboxylic acid.
-
5% HCl: If insoluble in water, test for solubility in a 5% aqueous hydrochloric acid solution. Solubility indicates a basic functional group, such as an amine.
-
Concentrated H₂SO₄: For compounds insoluble in the above, test for solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or unsaturation.
-
Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as ethanol, acetone, and hexane.
-
Biological Activity and Associated Pathways
Derivatives of this compound have been identified as modulators of important biological pathways, highlighting their potential in drug discovery.
STING Pathway Activation
Recent research has shown that derivatives of this compound can act as agonists for the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines to combat infections and cancer.
Caption: STING pathway activation by a this compound derivative.
Modulation of Amyloid Beta (Aβ42) Aggregation
This compound derivatives have also been investigated for their ability to modulate the aggregation of the amyloid-beta peptide (Aβ42). The misfolding and aggregation of Aβ42 into toxic oligomers and amyloid plaques is a central event in the pathogenesis of Alzheimer's disease.
Caption: Modulation of Aβ42 aggregation by a this compound derivative.
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzo[b]thiophene Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a constituent of coal tar to a privileged scaffold in a multitude of blockbuster drugs is a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic innovation. This technical guide delves into the discovery, historical evolution, and key medicinal applications of benzo[b]thiophene compounds, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of critical biological pathways.
From Obscurity to Prominence: A Historical Perspective
The story of benzo[b]thiophene, also known historically as thianaphthene, begins with its initial isolation from lignite tar. For many years, its medicinal potential remained largely unexplored. It was the burgeoning field of synthetic organic chemistry in the 20th century that unlocked the therapeutic possibilities hidden within this sulfur-containing heterocycle. Early investigations into benzo[b]thiophene derivatives were often driven by the search for bioisosteres of existing drugs, where the benzo[b]thiophene moiety would replace other aromatic systems to modulate physicochemical and pharmacological properties.
Key Benzo[b]thiophene Drugs and Their Mechanisms of Action
The therapeutic success of benzo[b]thiophene-based drugs stems from their ability to interact with specific biological targets with high affinity and selectivity.
Zileuton is a key therapeutic agent for the management of asthma. It functions by inhibiting the enzyme 5-lipoxygenase, thereby blocking the biosynthesis of leukotrienes, which are potent inflammatory mediators in the airways.[7]
Sertaconazole is a topical antifungal agent that owes its efficacy to a dual mechanism of action. It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, and also directly disrupts the membrane's integrity.[3]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for prominent benzo[b]thiophene derivatives, providing a comparative overview of their potency.
| Compound | Target | Assay Type | IC50 / Ki / MIC | Reference |
| Raloxifene | Estrogen Receptor α | Binding Assay | Ki: 0.65 nM | [8] |
| Zileuton | 5-Lipoxygenase | Cell-based Assay | IC50: 0.5 - 1 µM | [7] |
| Sertaconazole | Candida albicans | Broth Microdilution | MIC: 4 - 9 µM | [8] |
| PF-3644022 | MK2 | Kinase Assay | Ki: 3 nM | [9] |
| Compound 8b | STAT3 | Proliferation Assay | IC50 (MDA-MB-468): 0.29 µM | [10] |
| Compound II.b | S. aureus (MRSA) | Broth Microdilution | MIC: 4 µg/mL | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
Caption: Tissue-selective action of Raloxifene.
Caption: Dual mechanism of action of Sertaconazole.
Caption: General experimental workflow for benzo[b]thiophene drug discovery.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of benzo[b]thiophene compounds.
Synthesis of the Benzo[b]thiophene Core: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes, which can serve as precursors to a variety of benzo[b]thiophene derivatives.[12][13][14]
Materials:
-
Ketone or aldehyde (1 equivalent)
-
α-cyanoester or malononitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine or triethylamine (catalytic amount)
-
Ethanol or methanol (solvent)
Procedure:
-
To a stirred solution of the ketone/aldehyde and the active methylene compound in ethanol, add a catalytic amount of morpholine.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Biological Assay: 5-Lipoxygenase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like zileuton on the 5-lipoxygenase enzyme.[15]
Materials:
-
Test compound (e.g., zileuton)
-
5-Lipoxygenase enzyme solution
-
Linoleic acid (substrate)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the 5-lipoxygenase solution in phosphate buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a set period (e.g., 6 minutes).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Biological Assay: Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the affinity of compounds like raloxifene for the estrogen receptor.[16]
Materials:
-
Test compound (e.g., raloxifene)
-
Radiolabeled estradiol ([³H]E₂)
-
Estrogen receptor preparation (e.g., from rat uterine cytosol)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubate the estrogen receptor preparation with a fixed concentration of [³H]E₂ in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound [³H]E₂ from the unbound ligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantify the amount of receptor-bound radioactivity using a scintillation counter.
-
Plot the percentage of [³H]E₂ binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Biological Assay: Ergosterol Synthesis Inhibition Assay
This assay is used to evaluate the antifungal activity of compounds like sertaconazole by measuring their effect on ergosterol biosynthesis.
Materials:
-
Test compound (e.g., sertaconazole)
-
Fungal culture (e.g., Candida albicans)
-
Growth medium
-
Saponification reagents (e.g., alcoholic potassium hydroxide)
-
Heptane for extraction
-
Spectrophotometer
Procedure:
-
Grow the fungal culture in the presence of various concentrations of the test compound.
-
Harvest the fungal cells and saponify them to release the sterols.
-
Extract the non-saponifiable lipids, including ergosterol, with heptane.
-
Quantify the ergosterol content by measuring the absorbance of the heptane extract at specific wavelengths characteristic of ergosterol (e.g., a peak at 281.5 nm).
-
Calculate the percentage of ergosterol synthesis inhibition for each concentration of the test compound to determine the MIC or IC50 value.
Conclusion
The journey of benzo[b]thiophene from a simple heterocyclic compound to a privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Its structural versatility and broad spectrum of biological activities have led to the development of life-changing medicines.[1][2] As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the benzo[b]thiophene core is poised to remain a fertile ground for the discovery of new and improved therapeutic agents for years to come. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Benzo[b]thiophene: Woman scientist from Chennai granted patent for green technology producing medicinally important compound -ForumIAS Blog [forumias.com]
- 6. Benzothiophene - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 11. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Benzo[b]thiophene-2-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the crystal structure analysis of benzo[b]thiophene-2-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of public crystallographic data for the parent this compound, this document utilizes a representative derivative, a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, for which a complete single-crystal X-ray diffraction study has been published. This guide summarizes the key crystallographic data, details the experimental protocols for synthesis and crystal structure determination, and presents visualizations of the molecular structure and analytical workflow. The information herein serves as a valuable resource for researchers engaged in the structural analysis and rational design of novel therapeutics based on the this compound core.
Introduction
The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The carboxamide functional group at the 2-position is a key feature that allows for diverse chemical modifications to modulate pharmacological properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates.
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. This guide focuses on the practical aspects of crystal structure analysis as applied to a complex derivative of this compound.
Molecular Structure and Crystallographic Data
The primary subject of our detailed analysis is a spiropyrrolidine derivative of benzo[b]thiophene, which has been synthesized and characterized using single-crystal X-ray diffraction. The structure of this derivative is presented below.
Caption: Molecular structure of a representative Benzo[b]thiophene derivative.
Crystallographic Data Summary
The crystallographic data for the spiropyrrolidine scaffold tethered benzo[b]thiophene analogue is summarized in the table below. This data provides the fundamental parameters of the crystal lattice and the data collection process.[1]
| Parameter | Value |
| Empirical Formula | C₂₈H₂₁FN₂O₂S₂·CH₃OH |
| Formula Weight | 548.65 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value not provided in abstract |
| Z | 4 |
| Data Collection | |
| Radiation | Typically Mo Kα or Cu Kα |
| Temperature (K) | Standardly 100 K or 293 K |
| Refinement | |
| R-factor (%) | Value not provided in abstract |
| wR-factor (%) | Value not provided in abstract |
| Goodness-of-fit (S) | Value not provided in abstract |
Note: Specific unit cell dimensions and refinement statistics were not available in the abstract and would require access to the full crystallographic information file (CIF).
Selected Bond Lengths and Angles
Detailed bond lengths and angles are critical for understanding the molecular geometry. While a comprehensive list is extensive, the following table highlights key parameters for the benzo[b]thiophene core and the carboxamide linker, which are of primary interest.
| Bond | Length (Å) (Typical) | Angle | Angle (°) (Typical) |
| S1 - C8A | 1.73 - 1.75 | C8A - S1 - C3A | 92.0 - 93.0 |
| S1 - C3A | 1.74 - 1.76 | C2 - C3 - S1 | 110.0 - 112.0 |
| C2 - C3 | 1.37 - 1.39 | C3 - C2 - C9 | 128.0 - 130.0 |
| C2 - C9 | 1.48 - 1.50 | O1 - C9 - N1 | 122.0 - 124.0 |
| C9 = O1 | 1.22 - 1.24 | C2 - C9 - N1 | 115.0 - 117.0 |
| C9 - N1 | 1.33 - 1.35 |
Note: The values presented are typical ranges for such chemical moieties and the precise values for the specific derivative would be found in the full publication.
Experimental Protocols
The following sections describe the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on methodologies reported in the literature.
Synthesis
The synthesis of the spiropyrrolidine derivative involves a one-pot protocol starting from (E)-3-(benzo[b]thiophen-2-yl)-1-(4-fluorophenyl)-prop-2-en-1-one.[1] This method is noted for producing the cyclized adduct in high purity and yield. The general approach for synthesizing N-substituted benzo[b]thiophene-2-carboxamides often involves the coupling of benzo[b]thiophene-2-carboxylic acid with a desired amine.
Caption: A simplified workflow for the synthesis of the derivative.
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step. For the analyzed spiropyrrolidine derivative, colorless block-like crystals were grown.[1] Common techniques for crystallization of organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. The key steps in this process are outlined below.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated based on figures of merit such as the R-factor.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of the spiropyrrolidine derivative, the molecular packing was analyzed using Hirfeld surface analysis.[1] This analysis revealed that the packing is characterized by a two-dimensional hydrogen bond network. The most significant intermolecular contacts were found to be H···H, O···H, S···H, and F···H interactions.[1] For simpler carboxamides, N-H···O hydrogen bonds between the amide groups are expected to be a dominant feature, often leading to the formation of chains or dimers.
Conclusion
The crystal structure analysis of this compound derivatives provides fundamental insights into their molecular conformation and solid-state packing. This technical guide has outlined the key crystallographic parameters, experimental procedures, and analytical workflow using a representative spiropyrrolidine derivative. The detailed structural information obtained from such studies is indispensable for the scientific community, particularly for those in the fields of medicinal chemistry and materials science, as it underpins the rational design of new molecules with tailored properties. Further studies to obtain and publish the crystal structure of the parent this compound would be a valuable addition to the field.
References
Benzo[b]thiophene-2-carboxamide: An In-Depth Technical Review of the Current Safety and Toxicity Landscape
Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity data for Benzo[b]thiophene-2-carboxamide and its derivatives. It is intended for researchers, scientists, and drug development professionals. Notably, there is a significant lack of direct toxicological studies on the parent compound, this compound. The information presented herein is largely inferred from studies on its derivatives and structurally related compounds. All data should be interpreted with caution, and further direct toxicological evaluation of the core compound is strongly recommended.
Executive Summary
This compound is a heterocyclic compound that serves as a core scaffold in the development of various therapeutic agents. Its derivatives have shown promise in diverse areas, including neurodegenerative diseases, pain management, and infectious diseases. Despite its growing importance in medicinal chemistry, a comprehensive safety and toxicity profile for the parent compound is not publicly available. This guide synthesizes the existing, albeit limited, safety-related data from studies on its derivatives and analogous structures to provide a preliminary understanding of its potential toxicological profile. The available data suggests that certain derivatives of this compound exhibit low in vitro cytotoxicity. However, information regarding acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity of the core molecule is conspicuously absent.
Inferred Safety Profile from Derivatives and Related Compounds
Due to the absence of direct safety data, this section summarizes the toxicological information available for derivatives of this compound and structurally similar compounds.
Cytotoxicity of this compound Derivatives
Several studies have investigated the in vitro cytotoxicity of various N-substituted this compound derivatives. The available data consistently suggests low cytotoxicity in the cell lines tested.
| Compound/Derivative | Cell Line | Concentration | Result | Reference |
| N-phenylthis compound | HT22 hippocampal neuronal cells | Not specified | Not toxic | [1] |
| N-phenylthis compound derivatives | HT22 hippocampal neuronal cells | 25 µM | Not toxic | [2] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Not specified | Not specified | Non-cytotoxic |
Hazard Profile of Structurally Related Compounds
Safety Data Sheets (SDS) for compounds with a similar Benzo[b]thiophene core provide insights into the potential hazards associated with this chemical class.
| Compound | CAS Number | Key Hazard Statements | Reference |
| Benzo[b]thiophene-2-carboxylic acid | 6314-28-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3][4] |
| Benzo[b]thiophene-2-carboxaldehyde | 3541-37-5 | Causes serious eye irritation | [5][6] |
| Benzo[b]thiophene-2-carboxylic hydrazide | 175135-07-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [7] |
| Benzo[b]thiophene | 95-15-8 | May cause skin, eye, and respiratory system irritation. Carcinogenic, mutagenic, and teratogenic effects are not available. | [8] |
Experimental Protocols
This section details the methodologies used in the cited studies to assess the cytotoxicity of this compound derivatives.
Cell Viability Assay for N-phenylthis compound Derivatives
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Methodology: The specific assay is not detailed in the abstract, but typically, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In such assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The viability is then determined by measuring the metabolic activity of the cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader, and the results are expressed as a percentage of the viability of control (untreated) cells.
Signaling Pathways
While the signaling pathways of the parent this compound are not elucidated, studies on its derivatives have identified interactions with specific biological pathways.
Mu-Opioid Receptor Signaling Pathway
A derivative of this compound has been identified as a potent analgesic that activates the mu-opioid receptor. The activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) and β-arrestin-2.[9][10]
Logical Framework for Safety Profile Inference
The safety profile of this compound is currently inferred from data on its derivatives and structurally related compounds. This logical relationship is visualized below.
Conclusion and Future Directions
The available evidence, primarily from in vitro studies on its derivatives, suggests that the this compound scaffold may possess a favorable cytotoxicity profile. However, the absence of comprehensive toxicological data on the parent compound is a critical knowledge gap. To ensure the safe development of drugs incorporating this scaffold, a full suite of toxicological studies is imperative. This should include, but is not limited to, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies. Such data will be essential for establishing a reliable safety profile and for guiding the future development of this compound-based therapeutics.
References
- 1. Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of benzo[b]thiophene-2-carboxamide, a key scaffold in medicinal chemistry. The synthesis is presented in two main stages: the preparation of the key intermediate, benzo[b]thiophene-2-carboxylic acid, followed by its amidation.
Experimental Protocols
Part 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid
This protocol outlines the synthesis starting from 2-fluorobenzaldehyde and methyl 2-mercaptoacetate.
Materials:
-
2-Fluorobenzaldehyde
-
Methyl 2-mercaptoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add methyl 2-mercaptoacetate (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the initial reaction is complete, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water. Stir until the hydrolysis is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzo[b]thiophene-2-carboxylic acid.[1]
Part 2: Synthesis of this compound
This protocol describes the amide coupling of benzo[b]thiophene-2-carboxylic acid with a generic amine source (e.g., ammonium chloride for the primary amide) using EDC and HOBt as coupling agents.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Amine source (e.g., Ammonium chloride, or a primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[2]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[2]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.
| Step | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| Synthesis of Benzo[b]thiophene-2-carbaldehyde | Thianaphthene | n-BuLi, N-methylformanilide | Et₂O | 2-3 hours | -15 °C to reflux | ~73% |
| Synthesis of Benzo[b]thiophene-2-carboxylic acid | 2-Fluorobenzaldehyde, Methyl 2-mercaptoacetate | K₂CO₃, LiOH | DMF, THF/H₂O | - | Room Temp. | Good |
| Amide Coupling | Benzo[b]thiophene-2-carboxylic acid, Amine | EDC·HCl, HOBt, DIPEA | DCM or DMF | 12-18 hours | 0 °C to RT | 60-95% |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
Application Notes and Protocols: Synthesis of Benzo[b]thiophene-2-carboxamide
These application notes provide a comprehensive overview of the common starting materials and synthetic routes for the preparation of Benzo[b]thiophene-2-carboxamide, a key scaffold in medicinal chemistry. The protocols and data presented are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound and its derivatives are significant heterocyclic compounds that have garnered substantial interest in the field of drug discovery due to their diverse pharmacological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of this scaffold can be achieved through various pathways, often starting from readily available substituted benzenes or thiophenes. This document outlines the primary synthetic strategies, providing detailed experimental protocols and comparative data.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the Thiophene Ring: This approach involves the cyclization of a substituted benzene derivative to form the fused thiophene ring.
-
Modification of a Pre-existing Benzo[b]thiophene Core: This strategy starts with a benzo[b]thiophene molecule and introduces the carboxamide functionality at the 2-position.
Synthesis via Thiophene Ring Construction
A prevalent method for constructing the benzo[b]thiophene core involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. One common route starts from 2-chlorophenylacetic acid and its derivatives.
Logical Workflow for Synthesis from 2-Chlorophenylacetic Acid
Caption: Synthetic workflow from 2-chlorophenylacetic acid.
Synthesis via Modification of the Benzo[b]thiophene Core
This approach is often more direct if a suitable benzo[b]thiophene starting material is available. A common precursor is benzo[b]thiophene-2-carboxylic acid, which can be converted to the desired carboxamide.
Experimental Workflow for Synthesis from Benzo[b]thiophene-2-carboxylic Acid
Caption: Step-by-step workflow for the amidation of benzo[b]thiophene-2-carboxylic acid.
Comparative Data of Synthetic Routes
The choice of synthetic route can depend on the availability of starting materials, desired scale, and overall efficiency. The following table summarizes key quantitative data for representative protocols.
| Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzo[b]thiophene-2-carboxylic acid | Thionyl chloride, Ammonia | 4-6 hours | 80-110 (reflux) | 85-95% | |
| 2-Bromobenzaldehyde, Methyl thioglycolate | Potassium carbonate | 12-24 hours | 80-100 | 70-85% | |
| Thiophenol, 2-Chloro-N,N-dimethylacetamide | Sodium hydride | 8-16 hours | 25-60 | 60-75% |
Experimental Protocols
Protocol 1: Synthesis from Benzo[b]thiophene-2-carboxylic Acid
This protocol details the conversion of benzo[b]thiophene-2-carboxylic acid to this compound via an acid chloride intermediate.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or another inert solvent)
-
Aqueous ammonia (25-30%)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzo[b]thiophene-2-carboxylic acid (1.0 eq) in toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature and then cool further in an ice bath.
-
Slowly and carefully add the cooled acid chloride solution to a stirred solution of concentrated aqueous ammonia (excess) cooled in an ice bath.
-
A precipitate will form. Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Biological Relevance: Potential Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, some derivatives have shown inhibitory activity against kinases in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzo[b]thiophene derivatives.
Application Notes and Protocols for the Purification of Benzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Benzo[b]thiophene-2-carboxamide, a crucial step in the synthesis of various biologically active molecules. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further research and development.
Introduction
This compound is a key intermediate in the development of therapeutic agents, including novel opioid receptor agonists and potential treatments for neurodegenerative diseases.[1] The purity of this compound is critical for obtaining reliable biological data and ensuring the quality of downstream products. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.
Common impurities in the synthesis of this compound and its derivatives can include unreacted starting materials such as benzo[b]thiophene-2-carboxylic acid and the amine source, as well as byproducts from the coupling reaction. A preliminary work-up, such as washing the crude product with a dilute acid and a dilute base, can be beneficial in removing some of these impurities before proceeding with the final purification.
Purification Methods
Two common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. For this compound, polar protic solvents are often effective.
Experimental Protocol: Recrystallization from Ethanol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents. Ethanol is a suitable solvent for many carboxamides, showing good solubility at elevated temperatures and lower solubility at room temperature. A mixture of methanol and ethyl acetate can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be employed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Results
The following table summarizes typical data for the recrystallization of this compound and related compounds.
| Parameter | Before Purification | After Recrystallization |
| Appearance | Off-white to pale brown powder | White to cream-colored crystalline powder |
| Purity (by HPLC) | ~90-95% | >98% |
| Melting Point | 170-178 °C (broad range) | 177-180 °C (sharp range) |
| Typical Yield | - | 70-90% |
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel is recommended.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., hexane:ethyl acetate, 4:1 v/v). Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate), can be used to improve separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting
If the compound degrades on the silica gel, which can occur with sensitive thiophene derivatives, consider the following modifications:
-
Deactivation of Silica Gel: Add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.
Expected Results
The following table summarizes typical data for the column chromatography purification of this compound and related compounds.
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Off-white to pale brown powder | White solid |
| Purity (by HPLC) | ~90-95% | >99% |
| Rf Value | Multiple spots | Single spot |
| Typical Yield | - | 60-85% |
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A commercially available sample of this compound with 97% purity has a melting point of 170.5-179.5 °C.
Conclusion
The choice between recrystallization and column chromatography for the purification of this compound depends on the specific requirements of the research. Recrystallization is a simpler and often higher-yielding method for removing small amounts of impurities from a solid product. Column chromatography offers superior separation capabilities for complex mixtures and can achieve very high levels of purity. By following these detailed protocols, researchers can obtain high-purity this compound, a critical component for advancing drug discovery and development efforts.
References
Application Notes and Protocols: Benzo[b]thiophene-2-carboxamide Derivatives as STING Agonists for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity.[1][2] Activation of STING in tumor cells and immune cells within the tumor microenvironment leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4][5][6] This, in turn, enhances antigen presentation, promotes the recruitment and activation of cytotoxic T lymphocytes, and can ultimately lead to tumor regression.[5][6][7][8] Benzo[b]thiophene-2-carboxamide derivatives have emerged as a novel class of non-cyclic dinucleotide (non-CDN) small molecule STING agonists with therapeutic potential in oncology.[1][3]
This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound derivatives as STING agonists for cancer treatment.
Featured Compounds
Recent studies have identified several this compound derivatives with STING-agonistic activity. Notably, compounds 12d and 12e have been shown to activate human STING, leading to the phosphorylation of downstream signaling molecules TBK1 and IRF3.[1][3]
Data Presentation
The following tables summarize the key in vitro and in vivo parameters for evaluating this compound STING agonists. Quantitative data for specific this compound derivatives is emerging; these tables serve as a template for data organization.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | Target Species | Cell Line | Assay Type | EC50 (µM) | IFN-β Induction (fold change) |
| 12d | Human | THP-1 | ISG Reporter Assay | TBD | TBD |
| 12e | Human | THP-1 | ISG Reporter Assay | TBD | TBD |
| Control | Human | THP-1 | ISG Reporter Assay | TBD | TBD |
TBD: To be determined. Data for specific this compound derivatives is not yet publicly available in detail.
Table 2: In Vivo Anti-Tumor Efficacy of this compound Derivatives
| Compound ID | Tumor Model | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |
| 12d | MC38 | Intratumoral | TBD | TBD | TBD |
| 12e | B16-F10 | Intratumoral | TBD | TBD | TBD |
| Control | MC38/B16-F10 | Intratumoral | TBD | TBD | TBD |
TBD: To be determined. In vivo efficacy data for specific this compound derivatives requires further investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a general workflow for the evaluation of this compound derivatives.
Figure 1: STING signaling cascade upon activation by a this compound derivative.
References
- 1. Design, synthesis, and STING-agonistic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral STING activation causes durable immunogenic tumor eradication in the KP soft tissue sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Modulation of Amyloid Beta (Aβ42) Aggregation Using Benzo[b]thiophene-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, primarily composed of the Aβ42 peptide. The aggregation of Aβ42 is a critical event in the disease's pathogenesis, making it a key target for therapeutic intervention. This document provides detailed application notes and protocols for studying the modulatory effects of Benzo[b]thiophene-2-carboxamide derivatives on Aβ42 aggregation.
A recent study by Kummari et al. (2024) investigated a series of N-phenylbenzofuran-2-carboxamide and N-phenylthis compound derivatives as modulators of Aβ42 aggregation.[1][2] Their findings revealed that specific substitutions on the N-phenyl ring determine whether the compounds inhibit or promote Aβ42 fibrillogenesis. Notably, compounds with a methoxyphenol moiety demonstrated inhibitory effects, while those with a 4-methoxyphenyl group accelerated aggregation.[1][2] Furthermore, some of these derivatives exhibited neuroprotective effects against Aβ42-induced toxicity in neuronal cell lines.[1][2][3]
These findings highlight the potential of the this compound scaffold as a versatile tool for studying the mechanisms of Aβ42 aggregation and as a starting point for the development of novel Alzheimer's disease therapeutics.[2] This document summarizes the key quantitative data from this research and provides detailed protocols for replicating and expanding upon these findings.
Data Presentation: Modulation of Aβ42 Aggregation and Neuroprotection
The following tables summarize the quantitative data on the effects of various this compound derivatives on Aβ42 aggregation and their neuroprotective properties.
Table 1: Inhibition of Aβ42 Aggregation by this compound Derivatives (ThT Assay) [1]
| Compound | Concentration (µM) | Mean Inhibition (%) |
| 5a | 1 | 6 |
| 5 | 26 | |
| 25 | 40 | |
| 5b | 1 | 10 |
| 5 | 28 | |
| 25 | 41 |
Table 2: Promotion of Aβ42 Aggregation by a this compound Derivative (ThT Assay) [1]
| Compound | Concentration (µM) | Fold Increase in Fibrillogenesis |
| 5d | 1 | ~1.2 |
| 5 | ~1.5 | |
| 25 | ~1.8 |
Table 3: Neuroprotective Effects of this compound Derivatives against Aβ42-induced Toxicity in HT22 Cells (MTT Assay) [3]
| Treatment | Cell Viability (%) |
| Control (untreated cells) | 100 |
| Aβ42 (10 µM) | ~30-40 |
| Aβ42 (10 µM) + 5a (25 µM) | ~70-80 |
| Aβ42 (10 µM) + 5b (25 µM) | ~70-85 |
| Aβ42 (10 µM) + 5d (25 µM) | ~30-40 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in assessing the modulatory effects of this compound derivatives on Aβ42 aggregation and neurotoxicity.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Kinetics
This protocol is for monitoring the kinetics of Aβ42 fibrillogenesis in the presence and absence of test compounds using the amyloid-specific fluorescent dye, Thioflavin T.
Materials:
-
Recombinant human Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT)
-
This compound derivatives
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: 440-450 nm, Emission: 480-490 nm)
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, dissolve the Aβ42 film in DMSO to a concentration of 1 mM.
-
Dilute the Aβ42 stock into phosphate buffer to a final concentration of 20 µM (for a 1:1 addition to the assay plate, resulting in a final concentration of 10 µM). Keep on ice.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Create serial dilutions of the compound stock in phosphate buffer to achieve final assay concentrations of 1, 5, and 25 µM.
-
-
ThT Solution Preparation:
-
Prepare a 1 mM stock solution of ThT in water.
-
Dilute the ThT stock in phosphate buffer to a final concentration of 10 µM.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add 50 µL of the 20 µM Aβ42 solution to each well.
-
Add 50 µL of the compound dilutions (or buffer for the control) to the respective wells.
-
Add 100 µL of the 10 µM ThT solution to each well.
-
The final volume in each well should be 200 µL, with final concentrations of 10 µM Aβ42 and 5 µM ThT.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 440-450 nm, Emission: 480-490 nm) every 5-10 minutes for 24 hours. Shake the plate for 10 seconds before each reading.
-
Include control wells with buffer and ThT only (blank), Aβ42 and ThT (positive control), and compound, buffer, and ThT (compound interference control).
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage inhibition by comparing the final fluorescence plateau of the compound-treated samples to the positive control.
-
Protocol 2: MTT Assay for Neuroprotection Assessment
This protocol determines the ability of this compound derivatives to protect neuronal cells from Aβ42-induced cytotoxicity.
Materials:
-
Mouse hippocampal HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aβ42 oligomers (prepared as described below)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Aβ42 Oligomer Preparation:
-
Prepare Aβ42 monomer solution as described in Protocol 1.
-
Dilute the Aβ42 stock in serum-free DMEM to a concentration of 100 µM.
-
Incubate at 4°C for 24 hours to form oligomers.
-
-
Cell Culture and Treatment:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with the this compound derivatives at the desired final concentration (e.g., 25 µM) for 2 hours.
-
Add the prepared Aβ42 oligomers to the wells to a final concentration of 10 µM.
-
Include control wells: untreated cells, cells treated with Aβ42 only, and cells treated with the compound only.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Compare the viability of cells treated with Aβ42 alone to those co-treated with the this compound derivatives.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the modulation of Aβ42 aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Benzo[b]thiophene-2-carboxamide Acylhydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Benzo[b]thiophene-2-carboxamide acylhydrazones. The protocols detailed below are based on established methodologies for the screening and development of novel antimicrobial agents, with a particular focus on their activity against multidrug-resistant bacteria.
Introduction
This compound acylhydrazones are a class of heterocyclic compounds that have emerged as promising candidates in the search for new antimicrobial agents. The fusion of the benzo[b]thiophene scaffold with an acylhydrazone moiety has been shown to yield compounds with significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[1][2][3][4][5] This document outlines the synthetic route, experimental protocols for antimicrobial testing, and a summary of the biological activity of these compounds.
Synthesis of this compound Acylhydrazones
The synthesis of this compound acylhydrazones is typically achieved through a multi-step process. The general workflow involves the preparation of a benzo[b]thiophene-2-carboxylic hydrazide intermediate, followed by its condensation with various aromatic or heteroaromatic aldehydes.[1][3][6]
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for this compound acylhydrazones.
Protocol: General Synthesis of this compound Acylhydrazones[3][5]
Materials:
-
Substituted benzo[b]thiophene-2-carboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate
-
Appropriate aromatic or heteroaromatic aldehyde
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
-
To a solution of the respective benzo[b]thiophene-2-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl benzo[b]thiophene-2-carboxylate.
-
To a solution of the obtained ester in ethanol, add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Upon cooling, the benzo[b]thiophene-2-carboxylic hydrazide will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of the final Acylhydrazone
-
A solution of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1 mmol) and TFA (20 mmol) in anhydrous DCM (3 mL) is stirred at room temperature for 18 hours.[5]
-
The mixture is co-evaporated with toluene to yield a white solid, which is used in the next step without further purification.[5]
-
To a solution of the crude hydrazide in ethanol, add the desired aromatic or heteroaromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for the required time (monitored by TLC).
-
After cooling, the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of methanol and ethyl acetate).[3]
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound acylhydrazones
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Vancomycin, Daptomycin)
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.
-
Controls: Include wells with a standard antibiotic as a positive control and wells with only broth and inoculum as a growth control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of a selection of this compound acylhydrazones against various Staphylococcus aureus strains is summarized in the table below.[1][2][3][4][5]
| Compound ID | Structure | S. aureus (Reference Strain) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. aureus (Daptomycin-Resistant) MIC (µg/mL) |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |
| I.l | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | >64 | >64 | >64 |
| I.k | (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | >64 | >64 | >64 |
| I.i | (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 32 | 32 | 32 |
| I.h | (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | >64 | >64 | >64 |
| I.e | (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 16 | 16 | 16 |
| I.n | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | >64 | >64 | >64 |
Data extracted from Barbier et al., 2022.[1][3]
Structure-Activity Relationship (SAR)
The antimicrobial activity of this compound acylhydrazones is influenced by the nature and position of substituents on both the benzo[b]thiophene ring and the aromatic/heteroaromatic aldehyde moiety.
References
- 1. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Benzo[b]thiophene-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro enzyme inhibition assays on Benzo[b]thiophene-2-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including the inhibition of various key enzymes implicated in a multitude of diseases.
Target Enzymes and Therapeutic Areas
This compound derivatives have been identified as potent inhibitors of several enzymes, suggesting their potential therapeutic applications in the following areas:
-
Cancer: Inhibition of SUMO-specific proteases (SENPs), Signal Transducer and Activator of Transcription 3 (STAT3), and the RhoA/ROCK pathway.
-
Neurodegenerative Diseases: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Diabetes: Inhibition of α-glucosidase and α-amylase.
-
Immunology: Modulation of the STING (Stimulator of Interferon Genes) pathway.
Data Presentation: In Vitro Enzyme Inhibition by this compound Derivatives
The following table summarizes the inhibitory activities (IC50 values) of various this compound derivatives against a range of target enzymes. This data is compiled from multiple research publications and is intended to provide a comparative overview of the structure-activity relationships within this compound class.
| Derivative/Compound | Target Enzyme | IC50 (µM) | Reference |
| SENP Inhibitors | |||
| Derivative 77 | SENP2 | submicromolar | [1] |
| Hit Compound ZCL951 derivative | SENP1/2/5 | 0.56 | [1] |
| Cholinesterase Inhibitors | |||
| Benzo[b]thiophene-chalcone hybrid 5f | AChE | 62.10 | [2] |
| Benzo[b]thiophene-chalcone hybrid 5h | BChE | 24.35 | [2] |
| α-Glucosidase and α-Amylase Inhibitors | |||
| Benzo[b]thiophene derivative 3b | α-Amylase | 5.37 ± 0.25 | [3] |
| Benzo[b]thiophene derivative 4 | α-Amylase | 0.032 | [4] |
| Benzo[b]thiophene derivative 2 | α-Amylase | 0.035 | [4] |
| Acarbose (Standard) | α-Amylase | 0.09 | [4] |
| Benzo[b]thiophene derivative 9j | α-Amylase | 0.88 ± 0.09 | [4] |
| Benzo[b]thiophene derivative 10j | α-Amylase | 0.61 ± 0.03 | [4] |
| Acarbose (Standard) | α-Amylase | 1.11 ± 0.03 | [4] |
| STAT3 Inhibitors | |||
| Compound 15 | STAT3 | 0.33 - 0.75 | [5] |
| Compound 6o | STAT3 pathway | Potent inhibition | [6] |
| RAGE Antagonists | |||
| Compound 3t' | RAGE | 13.2 | [7][8] |
| Azeliragon (Reference) | RAGE | 13.0 | [7][8] |
| Urotensin-II Receptor Antagonists | |||
| 5-cyano analog 7f | UT Receptor | 0.025 | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro enzyme inhibition assays mentioned above.
SUMO-specific Protease (SENP) Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound derivatives against SENP1, SENP2, and SENP5.
Materials:
-
Recombinant human SENP1, SENP2, or SENP5 enzyme
-
Fluorogenic SENP substrate (e.g., SUMO1-AMC, SUMO2-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.05% (v/v) Tween-20
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., SENP inhibitor of known potency)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant SENP enzyme to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted SENP enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 5 µL of the fluorogenic SENP substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Experimental Workflow for SENP Inhibition Assay
Caption: Workflow for the in vitro SENP enzyme inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to measure the inhibition of AChE by this compound derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in Phosphate Buffer.
-
Prepare a stock solution of ATCI (14 mM) in deionized water.
-
Prepare a working solution of AChE in Phosphate Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 140 µL of Phosphate Buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution and mix gently.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To each well, add 10 µL of the DTNB solution and 10 µL of the ATCI solution to start the reaction.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect of the test compounds on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (0.1 M) for stopping the reaction
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Acarbose)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Sodium Phosphate Buffer.
-
Add 10 µL of the test compound solution.
-
Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the pNPG solution to each well to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Amylase Inhibition Assay
This assay measures the ability of this compound derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in buffer
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate Buffer (0.02 M, pH 6.9, with 6 mM NaCl)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Acarbose)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader (540 nm)
Procedure:
-
Assay Reaction:
-
Mix 20 µL of the test compound solution with 20 µL of the α-amylase solution in a microplate well.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the starch solution to each well and incubate at 37°C for 15 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 20 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 10 minutes.
-
Cool to room temperature and add 200 µL of deionized water.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
-
STAT3 Phosphorylation Inhibition Assay (HTRF)
This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the inhibition of STAT3 phosphorylation in a cell-based format.
Materials:
-
Human cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
STAT3 activator (e.g., IL-6), if needed
-
HTRF Phospho-STAT3 (Tyr705) and Total STAT3 assay kits
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
If the cell line does not have constitutively active STAT3, stimulate with an appropriate activator like IL-6.
-
-
Cell Lysis: Lyse the cells directly in the wells according to the HTRF kit manufacturer's protocol.
-
HTRF Reaction:
-
Transfer the cell lysates to a 384-well low-volume plate.
-
Add the HTRF antibody reagents (anti-phospho-STAT3 and anti-total-STAT3) to the respective wells.
-
Incubate at room temperature for the time specified in the kit protocol.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the phospho-STAT3 signal to the total-STAT3 signal.
-
Determine the percentage of inhibition of STAT3 phosphorylation and calculate the IC50 value.
-
RhoA/ROCK Pathway Inhibition Assay (Kinase Assay)
This protocol describes an in vitro kinase assay to measure the inhibition of ROCK (Rho-associated kinase), a key downstream effector of RhoA.
Materials:
-
Recombinant active ROCK enzyme (e.g., ROCK-II)
-
Kinase substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Y-27632)
-
Reagents for detection (e.g., ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay)
-
384-well white or black microplates
-
Luminometer or TR-FRET-compatible plate reader
Procedure (using ADP-Glo as an example):
-
Assay Setup:
-
Add the test compound, ROCK enzyme, and substrate to the wells of a 384-well plate in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP, which corresponds to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ROCK activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway
The STAT3 signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound derivatives can inhibit this pathway by targeting STAT3 phosphorylation.
Caption: The STAT3 signaling pathway and its inhibition.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, which is essential for cell motility, adhesion, and proliferation. Inhibition of this pathway is a potential strategy for cancer therapy.
Caption: The RhoA/ROCK signaling pathway and its inhibition.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. This compound derivatives have been shown to modulate this pathway.
Caption: The STING signaling pathway and its modulation.
References
- 1. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.co.jp]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New this compound Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Molecular Interactions: Application Notes and Protocols for Docking Benzo[b]thiophene-2-carboxamide Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the molecular docking of benzo[b]thiophene-2-carboxamide derivatives with various protein targets implicated in a range of diseases. These protocols are intended to guide researchers in performing and interpreting in silico docking studies to predict binding affinities and interaction modes, thereby accelerating the drug discovery and development process.
Application Notes
This compound is a versatile scaffold that has been explored for its therapeutic potential across several fields, including oncology, neurodegenerative diseases, and immunology. Molecular docking studies are crucial in understanding the structure-activity relationships of these derivatives and in guiding the design of more potent and selective inhibitors or agonists.
One key area of investigation is the interaction of these derivatives with the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for cancer immunotherapy.[1] Molecular docking studies have been employed to elucidate the binding mode of this compound derivatives to the STING protein, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to their agonistic activity.[1] This information is invaluable for the rational design of novel STING agonists.
Another significant target is the human IgM Fc domain . A study involving benzo[b]thiophene-2-carbaldehyde derivatives, a closely related scaffold, identified the protein target 4JVW as a favorable interaction partner through virtual screening and molecular docking.[2] This highlights the potential of the benzo[b]thiophene core in modulating immune responses through interaction with immunoglobulins.
Furthermore, this compound derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation , a key pathological hallmark of Alzheimer's disease.[3] Molecular docking studies suggest that the orientation of the bicyclic aromatic rings of these compounds plays a major role in their ability to either inhibit or promote Aβ42 aggregation.[3]
The following sections provide detailed protocols for performing molecular docking studies with this compound derivatives against these and other relevant protein targets.
Quantitative Data Summary
The following tables summarize quantitative data from molecular docking studies of this compound and its derivatives with various target proteins.
Table 1: Binding Energies of Benzo[b]thiophene-2-carbaldehyde Derivatives with Human IgM Fc Domain (PDB ID: 4JVW)
| Compound | Binding Energy (kcal/mol) |
| BTAP1 | -8.0 |
| BTAP2 | -7.5 |
| BTAP3 | -7.6 |
(Data sourced from a study on novel Benzo[b]thiophene-2-carbaldehyde derivatives.[2])
Table 2: In Vitro Activity of Benzo[b]thiophene-2-carboxylic Acid Derivatives against α-amylase
| Compound | IC50 (μM) | Ki (μM) | Inhibition Mechanism |
| 3b | 5.37 ± 0.25 | 1.76 | Competitive |
| Acarbose (Standard) | 6.40 ± 0.14 | - | - |
(Data from a study on benzo[b]thiophene-based small molecule α-amylase inhibitors.[4])
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies using widely accessible software such as AutoDock Vina and UCSF Chimera. This protocol can be adapted for specific target proteins.
Protocol 1: Molecular Docking using AutoDock Vina and UCSF Chimera
1. Preparation of the Target Protein (Receptor):
-
Step 1.1: Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6ZJ7 for human STING, 4JVW for human IgM Fc domain).
-
Step 1.2: Clean the Protein Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands. If the biological unit is a dimer or multimer, ensure the correct assembly is used.
-
Step 1.3: Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein. This step is crucial for accurate force field calculations.
-
Step 1.4: Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (this compound derivative):
-
Step 2.1: Create or Obtain Ligand Structure: The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Step 2.2: Convert to 3D and Optimize: Convert the 2D structure to a 3D structure. Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization to obtain a stable conformation. This can be done using software like Avogadro or the LigPrep tool in the Schrödinger suite.
-
Step 2.3: Save in PDBQT Format: Save the prepared ligand in the PDBQT format, which includes information on rotatable bonds and atomic charges.
3. Grid Box Generation:
-
Step 3.1: Define the Binding Site: Identify the binding site of the target protein. This can be the active site of an enzyme or a known ligand-binding pocket. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
Step 3.2: Set Grid Box Dimensions: In AutoDock Tools (part of MGLTools) or UCSF Chimera, define the dimensions and center of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to rotate and translate freely. A typical size is 20 x 20 x 20 Å.
-
Step 3.3: Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the center of the grid box and its dimensions.
4. Running the Docking Simulation with AutoDock Vina:
-
Step 4.1: Prepare Configuration File: Create a text file (e.g., vina_config.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, the output file name, and other optional parameters like exhaustiveness.
-
Step 4.2: Execute Vina from the Command Line: Open a terminal or command prompt and run AutoDock Vina using the following command:
-
Step 4.3: Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
5. Analysis of Docking Results:
-
Step 5.1: Visualize Binding Poses: Open the receptor PDBQT file and the output ligand PDBQT file in UCSF Chimera or PyMOL to visualize the predicted binding poses within the protein's binding site.
-
Step 5.2: Analyze Interactions: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The "Find HBond" and "Contacts" tools in Chimera can be used for this purpose.
-
Step 5.3: Interpret Binding Affinity: The binding affinity score provided by Vina is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: STING signaling pathway activation.
Caption: General molecular docking workflow.
References
Application Notes and Protocols for Evaluating Benzo[b]thiophene-2-carboxamide Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-carboxamide and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These scaffolds have been shown to exhibit a range of biological activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the in vitro evaluation of novel this compound derivatives against various cancer cell lines. The methodologies described herein are essential for characterizing the cytotoxic and antiproliferative effects of these compounds and for elucidating their mechanisms of action.
Data Presentation: Efficacy of Benzo[b]thiophene Derivatives
The following tables summarize the in vitro efficacy of various Benzo[b]thiophene and related thiophene carboxamide derivatives across different cancer cell lines.
Table 1: Cytotoxicity of Benzo[b]thiophene and Thiophene Carboxamide Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 3t' | - | - | 13.2 | |
| Compound 7f | Urotensin-II Receptor Assay | - | 0.025 | [1] |
| Compound 3e | HCT-116 | Colon Adenocarcinoma | 0.11 (GI50) | [2] |
| Compound 2b | Hep3B | Hepatocellular Carcinoma | 5.46 | [3] |
| Compound 2d | Hep3B | Hepatocellular Carcinoma | 8.85 | [3] |
| Compound 2e | Hep3B | Hepatocellular Carcinoma | 12.58 | [3] |
| MB-D2 | A375 | Melanoma | < 75 | [4] |
| MB-D2 | HT-29 | Colorectal Adenocarcinoma | < 75 | [4] |
| MB-D2 | MCF-7 | Breast Adenocarcinoma | > 50 | [4] |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 0.09 | [5] |
| Compound 5c | MCF-7 | Breast Adenocarcinoma | 2.22 | [5] |
| Compound 5c | HepG2 | Hepatocellular Carcinoma | 0.72 | [5] |
Table 2: Apoptosis Induction by Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Compound 3e | HCT-116 | Time-dependent | Increase observed | [2] |
| BTC Derivatives | CCRF-CEM | Time and dose-dependent | Increase observed | [6] |
| Compound 4 | MCF-7 | 23.2 µM, 48h | 26.86% reduction in viability | [7] |
Table 3: Cell Cycle Arrest Induced by Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| Compound 3e | HCT-116 | 24h and 48h | Decrease in G1, increase in pre-G and G2/M | [2] |
| BTC Derivatives | CCRF-CEM | Not specified | Arrest at S phase | [6] |
Key Signaling Pathways
Several signaling pathways have been identified as targets for this compound derivatives in cancer cells.
STING Pathway Activation
Certain this compound derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway.[1][8] Activation of STING in immune cells can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can promote an anti-tumor immune response.[8] The activation cascade involves the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][8]
STING Signaling Pathway Activation
RhoA/ROCK Pathway Inhibition
Derivatives of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as inhibitors of the RhoA/ROCK pathway.[9][10][11] This pathway plays a crucial role in cell motility, invasion, and proliferation. Inhibition of this pathway can lead to a reduction in cancer cell migration and invasion, as well as the induction of apoptosis.[9][10] A key downstream effector of this pathway is the phosphorylation of myosin light chain (MLC), which is involved in the formation of stress fibers.[9]
RhoA/ROCK Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols serve as a general guideline and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
This compound derivative of interest
-
Cancer cell lines (e.g., MCF-7, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation with Compound: Incubate the plates for another 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound derivative
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining of DNA content.[4]
Materials:
-
This compound derivative
-
Cancer cell lines
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Experimental Workflow
References
- 1. Design, synthesis, and STING-agonistic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Analytical Techniques for the Characterization of Benzo[b]thiophene-2-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Benzo[b]thiophene-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The following sections outline the primary spectroscopic and chromatographic techniques utilized for structural elucidation, purity assessment, and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Quantitative Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzo[b]thiophene Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| Benzo[b]thiophene | CDCl₃ | 7.33-7.42 (m, 2H), 7.82-7.88 (m, 2H) | 122.5, 124.3, 124.4, 124.8, 139.7, 140.0 | [1] |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H) | 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 | [2] |
| (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 12.41 (s, 0.5H), 12.30 (s, 0.5H), 8.68 (s, 0.5H), 8.58 (s, 1H), 8.44 (s, 0.5H), 8.36–8.16 (m, 3H), 8.05 (s, 2H), 7.87–7.68 (m, 1H), 7.58–7.41 (m, 2H) | Not explicitly provided | [2] |
| N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide (analog) | CDCl₃ | 8.25 (s, 1H), 7.73–7.66 (m, 2H), 7.58–7.52 (m, 2H), 7.44 (d, J=8.5, 1H), 7.31 (d, J=8.0 Hz, 1H), 6.91–6.87 (m, 2H), 5.51 (s, 1H), 3.94 (s, 3H) | 156.62, 154.84, 149.60, 147.65, 143.69, 130.78, 127.69, 127.43, 124.26, 123.29, 115.57, 113.69, 112.34, 110.53, 106.49, 56.01 | [3] |
Experimental Protocol for NMR Analysis
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of 300 MHz or higher for optimal resolution.
-
Tune and shim the probe to the specific solvent and sample to achieve a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to a range of 0 to 200 ppm.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak.
-
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Quantitative Data
Table 2: Mass Spectrometry Data for Benzo[b]thiophene Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | High-Resolution MS (HRMS) Data | Reference |
| Benzo[b]thiophene-2-carboxylic acid | ESI | - | - | Calculated for C₉H₆O₂S: 178.0089, Found: Not specified | [4] |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI | - | 324.0448 | Calculated for C₁₆H₁₀N₃O₃S [M-H]⁻: 324.0448, Found: 324.0449 | [2] |
| (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI | 326.1 | - | Not provided | [2] |
| (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI | 315.0 | - | Not provided | [2] |
| N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide (analog) | ESI | 284.0923 | - | Calculated for C₁₆H₁₃NO₄ [M+H]⁺: 284.0923, Found: 284.0916 | [3] |
Experimental Protocol for Mass Spectrometry Analysis
A general protocol for the analysis of this compound by LC-MS is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions (for LC-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95-100% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
For High-Resolution Mass Spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and for quantitative analysis in various matrices.
Experimental Protocol for HPLC Analysis
A general reverse-phase HPLC method for this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For purity analysis, dilute to a concentration of about 0.1-0.5 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting point is a 60:40 or 70:30 mixture of B:A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 313 nm).[5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Quantitative Data
Table 3: Characteristic FTIR Absorption Bands for Benzo[b]thiophene Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H stretch (amide) | 3400-3200 | General |
| C=O stretch (amide I) | 1680-1630 | General |
| N-H bend (amide II) | 1640-1550 | General |
| C-N stretch (amide) | 1400-1200 | General |
| Aromatic C-H stretch | 3100-3000 | General |
| Aromatic C=C stretch | 1600-1450 | General |
| C-S stretch | 710-687 | [6] |
Experimental Protocol for FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder or have the sample on the ATR crystal.
-
Record a background spectrum of the empty spectrometer (for KBr) or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
X-ray Crystallography
For crystalline this compound, single-crystal X-ray diffraction provides the absolute three-dimensional molecular structure.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, dichloromethane).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots and determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
Signaling Pathways and Reaction Mechanisms
STING Signaling Pathway
Certain this compound derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity.[7]
Caption: STING signaling pathway activated by a this compound agonist.
Synthesis via Ullmann-Goldberg Coupling
A proposed mechanism for the synthesis of this compound derivatives involves a copper-catalyzed Ullmann-Goldberg coupling reaction.
Caption: Proposed synthesis of this compound via Ullmann-Goldberg coupling.
References
- 1. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Benzo[b]thiophene-2-carboxamide for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the Benzo[b]thiophene-2-carboxamide scaffold. This versatile heterocyclic motif has been the subject of extensive medicinal chemistry campaigns, leading to the discovery of potent and selective modulators of various biological targets. The following sections summarize key structure-activity relationship (SAR) findings and provide standardized protocols for the synthesis and evaluation of novel analogs, facilitating further exploration in drug discovery programs.
Introduction to this compound in Drug Discovery
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure provides a robust platform for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and target interactions. Derivatization of this core has yielded compounds with promising activities, including the modulation of amyloid-beta (Aβ) aggregation in Alzheimer's disease, agonism of the STING (Stimulator of Interferon Genes) pathway for immunotherapy, and antimicrobial effects against multidrug-resistant bacteria.[1][2][3]
Structure-Activity Relationship (SAR) Summary
Systematic modifications of the this compound scaffold have generated valuable SAR data across various therapeutic targets. The following table summarizes key findings from the literature, highlighting the impact of substitutions on biological activity.
| Target/Activity | Scaffold Modification | Key Findings | Reference |
| Aβ42 Aggregation Modulation | N-phenyl ring substitution | - Methoxyphenol substituents lead to concentration-dependent inhibition of Aβ42 aggregation.[1][4] - A 4-methoxyphenyl substituent can promote Aβ42 fibrillogenesis.[1][4] | [1][4] |
| STING Agonism | This compound derivatives | - Specific derivatives can activate the STING pathway, leading to the phosphorylation of TBK1 and IRF3.[2] | [2] |
| Antimicrobial (S. aureus) | Acylhydrazone derivatives | - Combination with an acylhydrazone functional group and substitution on the benzo[b]thiophene nucleus can yield potent activity against multidrug-resistant Staphylococcus aureus.[3] | [3] |
| Neurokinin-2 (NK2) Receptor Antagonism | 6-methyl substitution and complex amide side chains | - Optimization of the amide substituent led to compounds with subnanomolar potency as NK2 receptor antagonists.[5] | [5] |
| Urotensin-II (UT) Receptor Antagonism | Substitutions at the 5- and 6-positions | - A 5-cyano analog was identified as a highly potent UT antagonist with an IC50 value of 25 nM.[6] | [6] |
| SENPs Inhibition | General benzothiophene-2-carboxamide derivatives | - Derivatives have been identified as inhibitors of SUMO-specific proteases (SENPs) with selectivity within the SENP family.[7] | [7] |
| Opioid Receptor Agonism | Structural modification of a virtual screening hit | - A novel analgesic was discovered that activates the mu-opioid receptor with reduced side effects compared to morphine.[8] | [8] |
Experimental Protocols
General Synthesis of N-Aryl Benzo[b]thiophene-2-carboxamides
This protocol describes a general one-step coupling reaction for the synthesis of N-substituted this compound derivatives.[1]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl this compound.
Synthesis of Benzo[b]thiophene-2-carbohydrazides
This protocol outlines the synthesis of carbohydrazide derivatives, which can serve as intermediates for further derivatization, such as the formation of acylhydrazones.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Methanol, anhydrous
-
Dioxane, anhydrous
Procedure:
-
Gently reflux a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous dioxane and add this solution dropwise to a stirred solution of hydrazine hydrate (3.0 eq) in anhydrous methanol at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the Benzo[b]thiophene-2-carbohydrazide.
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This assay is used to screen compounds for their ability to modulate the aggregation of amyloid-beta 42 (Aβ42).[1][9]
Materials:
-
Aβ42 peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP and then removing the solvent under a stream of nitrogen gas. Resuspend the peptide film in the phosphate buffer to the desired concentration.
-
In a 96-well plate, add the Aβ42 solution.
-
Add the test compound at various concentrations (typically with a final DMSO concentration of ≤1%). Include a vehicle control (DMSO) and a positive control (known inhibitor/promoter).
-
Add ThT solution to each well to a final concentration of 10 µM.
-
Incubate the plate at 37 °C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~490 nm.
-
Plot the fluorescence intensity versus time to generate aggregation kinetic curves. The percentage of inhibition or promotion can be calculated by comparing the fluorescence at the plateau phase of the control and the test compound wells.
Visualizations
Caption: Synthetic and screening workflow for this compound derivatives.
Caption: STING signaling pathway activated by this compound agonists.[2]
Caption: Logical relationship in SAR studies of this compound.
References
- 1. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and STING-agonistic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzo[b]thiophene-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Benzo[b]thiophene-2-carboxamide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my amide coupling reaction consistently low?
Answer: Low yields in the synthesis of Benzo[b]thiophene-2-carboxamides can stem from several factors, including suboptimal reaction conditions, the choice of coupling reagent, and the nature of your starting materials.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, in a copper-catalyzed synthesis from 5-arylidene-2,4-thiazolidinedione, it was found that using Cs₂CO₃ as the base in dry toluene at 110°C under a nitrogen atmosphere gave a 52% yield.[1] Using other bases like K₂CO₃ favored the formation of side products.[1]
-
Inefficient Coupling Reagents: Standard amide coupling protocols may not be effective for all substrates. For sterically hindered substrates or electron-deficient amines, standard methods can fail.[2] In such cases, alternative reagents may be necessary.
-
Starting Material Quality: Ensure the purity of your starting materials, Benzo[b]thiophene-2-carboxylic acid and the corresponding amine, as impurities can interfere with the reaction.
Question 2: I am observing a significant side product that is difficult to separate from my desired this compound. What could it be and how can I avoid it?
Answer: A common side product, particularly in copper-catalyzed syntheses, is a thioacrylamide derivative.[1] The formation of this impurity can complicate purification by flash chromatography.[1]
Strategies to minimize this side product include:
-
Optimization of the Base: In a study, the use of Cs₂CO₃ as a base was found to be preferable to K₂CO₃, which tended to favor the formation of the thioacrylamide byproduct.[1]
-
Control of Stoichiometry: Using an excess of the bromoaryl reactant (2 equivalents) in one specific synthesis led to a second coupling on the amide.[1] Careful control of reactant ratios is crucial.
Question 3: My reaction involves a chiral amine, and I am concerned about racemization. How can I prevent this?
Answer: Racemization is a known issue with carbodiimide coupling reagents like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide).[3]
To minimize racemization, it is common practice to add an equivalent of 1-hydroxybenzotriazole (HOBt).[3] The carbodiimide activates the carboxylic acid, which then reacts with HOBt to form an OBt ester intermediate. This intermediate couples with the amine with significantly less racemization.[3]
Question 4: The standard amide coupling methods (e.g., HATU, DCC) are not working for my specific substrates. What alternative methods can I try?
Answer: When standard coupling methods fail, especially with challenging substrates like electron-deficient amines or sterically hindered molecules, more specialized protocols are required.
One effective alternative is the in-situ formation of an acyl fluoride, followed by reaction with the amine at an elevated temperature. A protocol using bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) has been shown to be effective where other methods have failed.[2] For example, the coupling of a carboxylic acid with an amine using BTFFH and DIPEA in CH₂Cl₂ at 80°C gave good to excellent yields for challenging substrates.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Benzo[b]thiophene-2-carboxamides?
A1: The most prevalent methods start from Benzo[b]thiophene-2-carboxylic acid:
-
Direct Amide Coupling: This involves reacting the carboxylic acid with an amine using a coupling reagent. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4] This method is widely used for its operational simplicity.
-
Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive Benzo[b]thiophene-2-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine.[5]
-
Novel Copper-Catalyzed Synthesis: A more recent approach involves the synthesis from 5-arylidene-2,4-thiazolidinedione intermediates under Ullmann–Goldberg coupling conditions.[1]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on your specific substrates and desired reaction conditions.
-
For standard couplings: Carbodiimides like DCC, DIC, and EDC are common choices.[3] EDC is particularly useful when a water-soluble byproduct is desired for easier workup.[3]
-
To minimize racemization: The addition of HOBt or the use of phosphonium-based reagents like BOP or PyBOP is recommended.[3]
-
For difficult couplings: For sterically hindered or electron-deficient substrates, reagents like HATU, HBTU, or protocols that generate acyl fluorides (e.g., using BTFFH) may be more successful.[2]
Q3: What are typical purification methods for Benzo[b]thiophene-2-carboxamides?
A3: Purification is generally achieved through standard laboratory techniques:
-
Recrystallization: This is a common method for obtaining pure crystalline products. Ethanol is a frequently used solvent for recrystallization.[5]
-
Column Chromatography: Silica gel column chromatography is often used to separate the desired product from unreacted starting materials and side products, especially when dealing with complex reaction mixtures.[1][7]
-
Washing/Extraction: The crude product is often washed with water to remove water-soluble impurities.[5] Aqueous extractions can also be part of the workup procedure.
Data Presentation
Table 1: Comparison of Coupling Reagents and Conditions for a Challenging Amide Synthesis
| Entry | Coupling Reagent | Base | Solvent | Temperature | Time | Conversion/Yield | Reference |
| 1 | HATU | DIPEA | DMF | Room Temp | 4 days | Unsatisfactory | [2] |
| 2 | TBTU | DIPEA | CH₂Cl₂ | Room Temp | 24 h | 12% | [2] |
| 3 | TFFH | DIPEA | CH₂Cl₂ | Room Temp | 24 h | 23% | [2] |
| 4 | BTFFH | DIPEA | CH₂Cl₂ | 80 °C (Microwave) | 4 h | 61% (isolated) | [2] |
| 5 | BTFFH | DIPEA | 1,2-dichloroethane | Reflux | 24 h | 50% | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-Benzo[b]thiophene-2-carboxamide via Acyl Chloride
This protocol is adapted from the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.[5]
-
Preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride: A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours. The excess thionyl chloride is removed by distillation.
-
Amide Formation: The 3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) and the desired amine (e.g., 2-amino-6-substituted benzothiazole, 0.002 mol) are dissolved in 25-30 ml of pyridine.
-
The reaction mixture is refluxed for 10-15 hours.
-
After cooling, the mixture is poured into ice-cooled water.
-
The solid that separates is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the final product.
Protocol 2: Direct Amide Coupling using EDC/HOBt
This is a general procedure for the direct coupling of Benzo[b]thiophene-2-carboxylic acid with anilines.[4]
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired aniline derivative (1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.
Visualizations
Caption: General synthesis workflows for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. chemimpex.com [chemimpex.com]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzo[b]thiophene-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Benzo[b]thiophene-2-carboxamide, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and offers practical solutions.
Q1: My amide coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
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Incomplete Activation of Carboxylic Acid: The first step in many amide coupling reactions is the activation of the carboxylic acid group of Benzo[b]thiophene-2-carboxylic acid. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to low conversion.
-
Solution: Ensure you are using a suitable coupling reagent and an appropriate stoichiometry, typically 1.1 to 1.5 equivalents relative to the carboxylic acid. Consider switching to a more potent activating agent if yields remain low.
-
-
Deactivation of the Amine: The amine nucleophile can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic and unable to participate in the reaction.
-
Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents of the base are sufficient to neutralize any acid and ensure the amine remains in its active, deprotonated form.
-
-
Steric Hindrance: If either the amine or a substituted Benzo[b]thiophene-2-carboxylic acid contains bulky groups near the reaction center, steric hindrance can slow down or prevent the reaction.
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the carboxylic acid, thus reducing the yield of the desired amide.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A2: Side product formation can complicate purification and reduce the overall yield. Common impurities include:
-
Unreacted Starting Materials: Residual Benzo[b]thiophene-2-carboxylic acid and the amine starting material are common impurities.
-
Solution: A standard aqueous work-up can help remove these. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will remove unreacted amine, while a dilute aqueous base solution (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.
-
-
N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.
-
Solution: The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more readily reacts with the amine.
-
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially at elevated temperatures.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). The use of coupling additives like HOBt or HOAt is also known to suppress racemization.[1]
-
Q3: How do I choose the right coupling reagent for my this compound synthesis?
A3: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Here is a comparison of some commonly used reagents:
-
Carbodiimides (EDC, DCC): These are widely used and effective for a broad range of substrates.[2] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. DCC's urea byproduct is insoluble in most organic solvents and can be removed by filtration, but this can sometimes lead to product loss due to co-precipitation.
-
Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and faster-acting than carbodiimides, making them suitable for sterically hindered substrates or less reactive amines.[3] They are often used in combination with a non-nucleophilic base like DIPEA.
Q4: What are the best methods for purifying the final this compound product?
A4: The two most effective purification methods are column chromatography and recrystallization.[4]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities.
-
Stationary Phase: Silica gel is the most common choice.[5] For acid-sensitive compounds, neutral alumina or deactivated silica gel (by adding 1-2% triethylamine to the eluent) can be used.[4][5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the product.[5]
-
-
Recrystallization: This method is excellent for obtaining highly pure crystalline solids.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the synthesis of this compound derivatives under various conditions.
Table 1: Effect of Coupling Reagent on Yield
| Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC (1.5), HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12 | 85-95 | Fictionalized Data |
| HATU (1.2) | DIPEA (2.0) | DMF | 25 | 4 | 90-98 | Fictionalized Data |
| DCC (1.2) | DMAP (0.1) | CH₂Cl₂ | 25 | 18 | 80-90 | Fictionalized Data |
| SOCl₂ (1.2) | Pyridine | Toluene | 110 | 2 | 75-85 | Fictionalized Data |
Note: Yields are representative and can vary based on the specific amine substrate and reaction scale.
Table 2: Solvent Effects on Reaction Yield
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC/HOBt | DMF | 25 | 12 | 92 | Fictionalized Data |
| EDC/HOBt | CH₂Cl₂ | 25 | 24 | 85 | Fictionalized Data |
| EDC/HOBt | THF | 25 | 24 | 82 | Fictionalized Data |
| EDC/HOBt | Acetonitrile | 25 | 18 | 88 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
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To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
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The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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The desired amine (1.1 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until completion (typically 2-6 hours).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol 2: General Procedure for this compound Synthesis using EDC/HOBt
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) or DMF is added EDC (1.5 eq.) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC (typically 12-24 hours).
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The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
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The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Benzo[b]thiophene-2-carboxamide Crystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization and purification of Benzo[b]thiophene-2-carboxamide.
Troubleshooting Crystallization and Purification Issues
Researchers may encounter several challenges during the crystallization and purification of this compound. The following table outlines common problems, their potential causes, and recommended solutions to overcome these hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | The solution is not supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| The chosen solvent is too good at room temperature. | - Select a solvent in which the compound is less soluble at room temperature but still soluble when hot. A solvent pair system might be effective. | |
| Presence of impurities inhibiting nucleation. | - Purify the crude material further using column chromatography before attempting recrystallization. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulate the flask to slow down the cooling rate. | |
| The compound is highly impure, leading to a significant melting point depression. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Formation of Small or Impure Crystals | Crystallization occurred too quickly. | - Re-dissolve the crystals by heating and allow the solution to cool more slowly. - Use a slightly larger volume of solvent. |
| The solution was agitated during the cooling phase. | - Allow the solution to cool undisturbed. | |
| Impurities were incorporated into the crystal lattice. | - Ensure the initial dissolution is complete at the boiling point of the solvent. If insoluble impurities are present, perform a hot filtration. - Consider a preliminary purification step like column chromatography. | |
| Low Recovery/Yield | Too much solvent was used. | - Use the minimum amount of hot solvent required to dissolve the compound completely. - Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: For aromatic amides like this compound, polar solvents are often a good starting point. Ethanol, isopropanol, and acetonitrile are commonly used and have been reported for the recrystallization of similar thiophene carboxamide derivatives.[1] A mixture of ethyl acetate and a non-polar solvent like hexane or heptane can also be effective.[2] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q2: How do I perform a solvent screen for recrystallization?
A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My compound won't crystallize from a single solvent. What should I do?
A3: If a single solvent is not effective, a two-solvent system (solvent pair) is a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs include ethanol/water, and ethyl acetate/hexane.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 170.5-179.5°C.[3] A broad melting range can indicate the presence of impurities.
Q5: When should I use column chromatography instead of recrystallization?
A5: Column chromatography is particularly useful when you have a complex mixture with multiple components of similar solubility, or when impurities are present in a large quantity. Recrystallization is most effective for removing small amounts of impurities from a relatively pure compound. Often, a combination of both techniques is employed, with column chromatography used for initial purification followed by recrystallization to obtain highly pure crystals.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by a preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the compound is completely dissolved. Avoid using an excessive amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with filter paper and a receiving Erlenmeyer flask. Quickly pour the hot solution through the filter to remove the solid impurities.
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Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
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Glass chromatography column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the desired compound (ideally with an Rf value of 0.2-0.4) and any impurities. A common eluent for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be maintained at a steady pace.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
To aid in understanding the purification process, the following diagrams illustrate the decision-making process and the general experimental workflow.
Caption: A workflow diagram illustrating the decision process for choosing a purification method for this compound.
Caption: A troubleshooting workflow for common issues encountered during the crystallization of this compound.
References
Addressing Benzo[b]thiophene-2-carboxamide solubility issues in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carboxamide. The focus is on addressing the solubility challenges commonly encountered when using this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful and can lead to compound precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q2: What is the best organic solvent for preparing a stock solution of this compound?
A2: DMSO is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including derivatives of this compound.[1] Ethanol and Dimethylformamide (DMF) can also be considered as alternative solvents. The choice of solvent may depend on the specific requirements and tolerance of your biological assay.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5%. However, the solvent tolerance can vary between different cell lines and assay systems. It is highly recommended to perform a solvent tolerance test to determine the maximum permissible concentration of the organic solvent that does not interfere with your specific experiment.
Q4: I observed precipitation after diluting my DMSO stock solution into the assay buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
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Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
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Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of your stock solution. When adding the compound to the aqueous buffer, do so drop-wise while vortexing or stirring to facilitate rapid and uniform mixing.
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Use a Co-solvent: In some cases, the addition of a small amount of a less polar, water-miscible co-solvent to the aqueous buffer can improve solubility.
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Adjust the pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since this compound is a neutral molecule, this strategy may have a limited effect.
Q5: How should I store my this compound stock solution?
A5: To ensure the stability and integrity of your this compound stock solution, it is recommended to:
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Store at low temperatures: Store the stock solution at -20°C or -80°C.
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Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
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Protect from light: Store in light-resistant containers to prevent photodegradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Compound Precipitation During Stock Solution Preparation
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of the organic solvent to fully dissolve the compound at your desired stock concentration. |
| Low Ambient Temperature | Gently warm the solution in a water bath to aid dissolution. Do not overheat, as this may cause degradation. |
| Compound Purity Issues | Impurities can affect solubility. Ensure you are using a high-purity grade of this compound. |
Issue 2: Precipitation in the Final Assay Medium
| Potential Cause | Troubleshooting Steps |
| Final Concentration Exceeds Aqueous Solubility | Determine the maximum soluble concentration in your assay medium by performing a solubility test (see Experimental Protocols). |
| High Final Organic Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or affecting protein stability. Perform a solvent tolerance assay (see Experimental Protocols). |
| Interaction with Media Components | Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. |
Quantitative Data Summary
| Solvent | Expected Solubility Range | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The preferred solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | A good alternative to DMSO. |
| Ethanol | Moderate | Can be used as a solvent or co-solvent. |
| Methanol | Moderate to Low | Some sources indicate solubility, but it may be lower than in DMSO or ethanol. |
| Aqueous Buffers (e.g., PBS) | Very Low | Practically insoluble. Requires a co-solvent for dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound (solid powder)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile amber vial.
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Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Dissolve: Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
Objective: To determine the highest concentration of this compound that remains soluble in the final assay buffer.
Materials:
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Concentrated stock solution of this compound in DMSO
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Assay buffer (e.g., cell culture medium, PBS)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance at 600-650 nm
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Multichannel pipette
Procedure:
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Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells and matches the concentration you plan to use in your assay.
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Incubate: Incubate the plate at the same temperature as your planned experiment for a relevant period (e.g., 1-2 hours).
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Visual Inspection: Visually inspect the wells for any signs of precipitation or turbidity.
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Measure Absorbance: Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance indicates light scattering due to compound precipitation.
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Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the maximum soluble concentration under these conditions.
Protocol 3: Solvent Tolerance Assay
Objective: To determine the maximum concentration of the organic solvent (e.g., DMSO) that can be tolerated by the cells in a cell-based assay without affecting their viability or the assay readout.
Materials:
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The cell line used in your assay
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Complete cell culture medium
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Organic solvent (e.g., DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader
Procedure:
-
Seed Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your organic solvent in the complete cell culture medium, ranging from a concentration you know to be safe (e.g., 0.1%) to one that is likely to be toxic (e.g., 5%).
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Treat Cells: Replace the medium in the cell plates with the medium containing the different solvent concentrations. Include a no-solvent control.
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Incubate: Incubate the cells for the same duration as your planned experiment.
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Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Measure Signal: Measure the output signal (e.g., absorbance or luminescence) using a plate reader.
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Determine Maximum Tolerated Concentration: The highest solvent concentration that does not cause a significant decrease in cell viability compared to the no-solvent control is the maximum tolerated concentration.
Visualizations
References
Improving the stability of Benzo[b]thiophene-2-carboxamide in solution for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Benzo[b]thiophene-2-carboxamide in solution for experimental use. The information is presented in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound possesses two key structural features that can influence its stability in solution: the benzothiophene ring system and the carboxamide functional group. Degradation is most likely to occur through hydrolysis of the carboxamide bond, particularly under acidic or basic conditions, or through oxidation and photodegradation of the benzothiophene ring.
Q2: What are the typical degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, the following are plausible degradation routes:
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Hydrolysis: The carboxamide bond can be hydrolyzed to form Benzo[b]thiophene-2-carboxylic acid and ammonia, a reaction that can be catalyzed by both acids and bases.[1][2]
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Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This process can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light.
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Photodegradation: Aromatic compounds, including benzothiophenes, can be sensitive to light, especially in the UV range.[3] Light exposure can lead to the formation of reactive radical species, which can then participate in a variety of degradation reactions.
Q3: How can I minimize the degradation of my this compound solution?
A3: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain the pH of your solution close to neutral (pH 7). Prepare solutions in buffers with sufficient capacity to resist pH changes.
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Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down the rate of chemical degradation.
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Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Use of Stabilizing Excipients:
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may help to prevent oxidative degradation.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, potentially shielding the benzothiophene moiety from degradation.[7][8][9]
-
Q4: What solvent should I use to dissolve this compound for optimal stability?
A4: The choice of solvent can significantly impact stability.
-
Aprotic Solvents: For stock solutions, consider using aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), where the compound is likely to be more stable than in aqueous solutions. However, be aware of the potential for solvent-mediated degradation over long-term storage.
-
Aqueous Solutions: If aqueous solutions are necessary for your experiments, prepare them fresh whenever possible. Use purified water (e.g., Milli-Q or equivalent) and consider the use of buffers as mentioned in A3.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | Poor solubility at storage temperature; pH shift causing precipitation of the compound or a degradant. | Store at a slightly higher temperature if stability allows; ensure the buffer has adequate capacity; filter the solution before use. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the parent compound. | Perform a stability study to determine the degradation rate under your experimental conditions. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the this compound to identify potential degradation products and pathways.[4][10][11]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the stressed solid for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in a quartz cuvette) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated to ensure it can separate the parent compound from its degradation products. Analyze the samples from the forced degradation study to demonstrate specificity.
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Storage Time (hours) | % Remaining this compound |
| 3 | 25 | 0 | |
| 24 | |||
| 48 | |||
| 7 | 25 | 0 | |
| 24 | |||
| 48 | |||
| 9 | 25 | 0 | |
| 24 | |||
| 48 |
Table 2: Thermal and Photostability of this compound in Solution
| Condition | Solvent | Storage Time (hours) | % Remaining this compound |
| 4°C (Dark) | DMSO | 0 | |
| 24 | |||
| 72 | |||
| 25°C (Dark) | DMSO | 0 | |
| 24 | |||
| 72 | |||
| 25°C (Light) | DMSO | 0 | |
| 24 | |||
| 72 |
Visualizations
References
- 1. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. drum.lib.umd.edu [drum.lib.umd.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. australiansciencejournals.com [australiansciencejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Ullmann–Goldberg Coupling for Benzo[b]thiophene-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of Benzo[b]thiophene-2-carboxamides via the Ullmann–Goldberg coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Ullmann-Goldberg reaction is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion in an Ullmann-Goldberg coupling for Benzo[b]thiophene-2-carboxamide synthesis can stem from several factors. The initial points to scrutinize are the catalyst system (copper source and ligand), the base, the solvent, and the reaction temperature. The choice of these components is critical and highly interdependent.[1][2] For instance, the reaction may be more effective in non-polar solvents like toluene or o-xylene, while polar solvents such as NMP could be highly ineffective.[1] Additionally, ensure all reagents are pure and the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.
Q2: What is the role of the ligand, and how do I choose an effective one?
A2: Ligands play a crucial role in solubilizing and stabilizing the copper catalyst, facilitating the catalytic cycle, and often allowing for milder reaction conditions.[3][4] For the N-arylation of amides, chelating diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are commonly employed and have been shown to be effective.[5][6] Other ligands like 1,10-phenanthroline have also been used.[3][7] If you are experiencing poor yield, screening a panel of ligands, including amino acids like L-proline or second-generation ligands like oxalic diamides, could lead to significant improvement.[2][4]
Q3: The choice of base seems critical. Which bases are recommended, and how much should I use?
A3: The base is essential for the deprotonation of the amide nucleophile.[2] The selection of the base can have a tremendous impact on the reaction yield.[1] Commonly used bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄).[1][2] The optimal amount of base is typically in the range of 1.5 to 4.0 equivalents.[8] It is important to note that the solubility and physical form of the base can affect the reaction, sometimes leading to reproducibility issues.[8]
Q4: What are the most suitable solvents for this reaction?
A4: The solvent can significantly influence the reaction's success. While polar aprotic solvents like DMF and dioxane are often used in Ullmann couplings, some studies have shown that non-polar solvents such as toluene or xylene can provide higher yields for certain transformations.[1][2] It is advisable to screen a few different solvents to find the optimal one for your specific substrate combination.
Q5: I'm observing the formation of side products. What are the common side reactions, and how can they be minimized?
A5: A common side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of a byproduct without the desired amide coupling.[9] Product inhibition, where the desired product binds to the copper catalyst and deactivates it, can also be an issue.[8] To minimize side reactions, optimizing the reaction conditions, particularly the ligand-to-copper ratio and the reaction temperature, is crucial. Using a more active and selective catalyst system can also help in suppressing unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the use of a reliable copper(I) source (e.g., CuI). Consider using an air-stable Cu(I) catalyst if handling is a concern.[1] |
| Ineffective ligand | Screen different classes of ligands, such as diamines (e.g., N,N'-DMEDA), amino acids (e.g., L-proline), or 1,10-phenanthroline.[2][6] | |
| Incorrect base | Test different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact yield.[1][2] | |
| Unsuitable solvent | Experiment with both polar aprotic (e.g., DMF, dioxane) and non-polar (e.g., toluene, xylene) solvents.[1][2] | |
| Insufficient temperature | Gradually increase the reaction temperature. Ullmann couplings often require elevated temperatures (e.g., 90-140 °C).[1][7] | |
| Reaction Stalls | Catalyst deactivation | Product inhibition or byproduct inhibition can deactivate the catalyst.[8] Try adjusting the stoichiometry or using a more robust ligand. |
| Poor base solubility | The physical form of the inorganic base can lead to induction periods and reproducibility issues.[8] Ensure efficient stirring. | |
| Formation of Side Products | Hydrodehalogenation | Optimize the reaction conditions to favor the desired coupling over hydrodehalogenation of the aryl halide.[9] |
| Homocoupling of aryl halide | This can occur at high temperatures. Lowering the temperature or using a more selective catalyst system may help. |
Experimental Protocols
General Procedure for Ullmann–Goldberg Coupling
A representative experimental protocol for the synthesis of a this compound derivative is as follows. Note that optimization of these conditions is often necessary for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound (1.2 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), the chosen ligand (e.g., N,N'-DMEDA, 0.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Yield (%) | Reference |
| 1 | N,N-dimethylethylenediamine | Varies | [6] |
| 2 | N,N'-dimethylethylenediamine | Varies | [6] |
| 3 | N,N,N',N'-tetramethylethylenediamine | Varies | [6] |
| 4 | 1,10-phenanthroline | Varies | [6] |
Yields are substrate-dependent and the original research should be consulted for specific values.
Table 2: Effect of Base and Solvent on Ullmann Ether Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene | 100 | 58.3 | [1] |
| 2 | K₂CO₃ | o-Xylene | 140 | 67.9 | [1] |
| 3 | Cs₂CO₃ | Toluene | 100 | 10.0 | [1] |
| 4 | Na₂CO₃ | Toluene | 100 | 0 | [1] |
| 5 | K₂CO₃ | NMP | 100 | 0 | [1] |
This table illustrates general trends observed in Ullmann couplings and may not be specific to this compound synthesis but provides valuable insights into reaction optimization.
Visualizations
Caption: Generalized catalytic cycle for the Ullmann–Goldberg C-N coupling reaction.
Caption: A workflow for troubleshooting and optimizing Ullmann-Goldberg reaction conditions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Side reactions in the synthesis of Benzo[b]thiophene-2-carboxamide and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-2-carboxamide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and preventative measures in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Direct Amidation
Question: I am attempting to synthesize this compound directly from Benzo[b]thiophene-2-carboxylic acid and an ammonia source using a peptide coupling agent (e.g., EDC/HOBt), but I am getting very low yields or only recovering my starting material. What could be the problem?
Answer:
Several factors could contribute to a low yield in a direct amidation reaction. Here are the most common culprits and how to address them:
-
Ineffective Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling agent is old, hydrated, or used in insufficient amounts, the reaction will not proceed efficiently.
-
Prevention: Use fresh, high-purity coupling agents. Ensure they are stored in a desiccator. Use a slight excess (1.1-1.2 equivalents) of the coupling agent and activator (like HOBt).
-
-
Poor Choice of Solvent: The solubility of the starting materials and intermediates is crucial. Polar aprotic solvents like DMF or DMA are generally effective.
-
Prevention: Ensure your Benzo[b]thiophene-2-carboxylic acid is fully dissolved before adding the other reagents. If solubility is an issue, consider gentle heating, but be mindful of potential side reactions at elevated temperatures.
-
-
Reaction Temperature: While some reactions require heat, peptide couplings are often more efficient at lower temperatures to minimize side reactions.
-
Prevention: Start the reaction at 0 °C, especially during the activation step, and then allow it to slowly warm to room temperature.
-
-
Basic Conditions: A tertiary amine base (e.g., DIPEA or triethylamine) is often added to neutralize the hydrochloride salt of EDC and the protonated amine. However, an inappropriate amount or type of base can hinder the reaction.
-
Prevention: Use a non-nucleophilic base like DIPEA. Ensure the amount used is appropriate to neutralize any acidic species without making the reaction mixture overly basic, which can promote side reactions.
-
Issue 2: Formation of an N-acylurea Byproduct
Question: My final product is contaminated with a significant amount of a byproduct that I've identified as N-acylurea. How is this formed and how can I prevent it?
Answer:
The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling agents like EDC. It occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid and EDC, rearranges into the more stable but unreactive N-acylurea before it can be intercepted by the amine.
-
Prevention:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.
-
Order of Addition: Add the carboxylic acid, coupling agent, and HOBt/Oxyma to the reaction mixture and allow them to stir for a few minutes to pre-activate the acid before adding the amine.
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) as higher temperatures can accelerate the rearrangement to the N-acylurea.
-
Issue 3: Thioacrylamide Formation in the Ullmann-Goldberg Synthesis Route
Question: I am using a copper-catalyzed Ullmann-Goldberg type reaction to synthesize a this compound derivative and I am observing a significant thioacrylamide side product. What is causing this?
Answer:
In this specific synthesis, which may involve the reaction of a 5-arylidene-2,4-thiazolidinedione with a bromoaryl compound, the choice of base can significantly influence the reaction pathway. The use of certain bases, such as potassium carbonate (K₂CO₃), has been shown to favor the formation of a thioacrylamide derivative as a side product.
-
Prevention:
-
Choice of Base: Using cesium carbonate (Cs₂CO₃) as the base has been found to favor the desired intramolecular cyclization to form the benzo[b]thiophene ring system over the formation of the thioacrylamide byproduct.
-
Ligand Selection: The use of an appropriate ligand, such as N,N'-dimethylethylenediamine (DMEDA), is also crucial for promoting the desired copper-catalyzed coupling and cyclization.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Common Side Products | Typical Yield Range | Purity Considerations |
| Direct Amidation (Acyl Chloride) | Benzo[b]thiophene-2-carboxylic acid | SOCl₂ or Oxalyl Chloride, Ammonia | Unreacted acyl chloride, residual pyridine | 70-90% | Requires anhydrous conditions; byproduct removal is straightforward. |
| Direct Amidation (Coupling Agent) | Benzo[b]thiophene-2-carboxylic acid | EDC, HOBt, DIPEA, Ammonia | N-acylurea, unreacted starting material | 60-85% | N-acylurea can be difficult to remove by chromatography. |
| Ullmann-Goldberg Coupling | 5-arylidene-2,4-thiazolidinedione, Bromoaryl | CuI, DMEDA, Cs₂CO₃ | Thioacrylamide derivative | 50-70% | Side product formation is highly dependent on the base used. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride
-
Formation of the Acyl Chloride:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude Benzo[b]thiophene-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
-
Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C and add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol, 1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes may be necessary to separate the product from the N-acylurea byproduct.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in direct amidation.
Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophene-2-carboxamide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of Benzo[b]thiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the coupling of Benzo[b]thiophene-2-carboxylic acid with an appropriate amine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This method is well-documented, generally high-yielding, and adaptable to various scales.
Q2: Why is compound purity crucial for in vivo studies?
A2: High compound purity is critical for in vivo studies to ensure that the observed biological effects are solely attributable to the compound of interest and not to impurities.[1] Even trace impurities can lead to adverse toxicological effects, interfere with biological assays, or cause inaccurate and irreproducible results.[1][2] For preclinical toxicology studies, which are essential for regulatory submissions like an Investigational New Drug (IND) application, the purity of the compound batch is typically required to be 98% or higher.[2]
Q3: What are the primary challenges when scaling up the synthesis from benchtop to a larger scale?
A3: Scaling up amide synthesis presents several challenges, including:
-
Cost and Atom Economy of Reagents: Reagents that are efficient on a small scale, such as HATU or HBTU, can become prohibitively expensive at larger scales.[3] More cost-effective options like EDC or activating the carboxylic acid via an acid chloride are often preferred for industrial applications.[3]
-
Increased Side Reactions: Longer reaction times and potential for localized temperature fluctuations on a larger scale can amplify side reactions.[3]
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at scale. Developing a robust crystallization method is crucial for large-scale purification.
-
Impurity Profile: The impurity profile can change when scaling up a reaction, potentially introducing new impurities that need to be identified and qualified.[2]
Q4: How can I minimize the formation of byproducts during the EDC/HOBt coupling reaction?
A4: To minimize byproducts:
-
Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction.
-
Order of Addition: The order and timing of reagent addition are crucial. A common side reaction is the amine reacting with the coupling reagent to form a guanidinium byproduct.[4]
-
Use of Additives: Additives like HOBt can suppress side reactions and also help to minimize racemization if chiral centers are present.[3][5]
-
Dry Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate, leading to the starting carboxylic acid and reducing the yield.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective activation of the carboxylic acid. 2. Deactivation of coupling reagents by moisture. 3. Weakly nucleophilic amine. | 1. Confirm the quality of coupling reagents (EDC, HOBt). Consider using alternative activators like T3P® for difficult couplings.[3][7] 2. Use anhydrous solvents and reagents. Dry solvents using molecular sieves if necessary.[6] 3. For weakly nucleophilic amines, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] |
| Messy Reaction Profile (Multiple Spots on TLC) | 1. Degradation of starting materials or product. 2. Formation of multiple side products. 3. Thermal degradation during workup (e.g., high-temperature removal of DMF). | 1. Analyze the stability of your starting materials under the reaction conditions. 2. Re-evaluate the reaction temperature and time. Shorter reaction times may be sufficient.[8] 3. Use a lower temperature for solvent removal or consider alternative solvents to DMF, such as THF or DCM, which are easier to remove.[9] |
| Difficulty in Removing Coupling Agent Byproducts | 1. The urea byproduct of the coupling agent is not being effectively removed. 2. Unreacted coupling agent or HOBt remains. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. Acidic washes (e.g., dilute HCl) can also help remove basic impurities. 2. Multiple aqueous washes are typically effective. For stubborn impurities, a crystallization step is highly recommended for purification at scale. |
| Product Purity is Below Target for In Vivo Studies | 1. Incomplete removal of reaction byproducts or residual solvents. 2. Co-precipitation of impurities with the product during crystallization. | 1. Optimize the crystallization process by screening different solvent systems. 2. Consider a multi-step purification process, which may include an initial isolation step followed by a final "polishing" crystallization to achieve the desired purity.[10] |
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of this compound derivatives using the EDC/HOBt coupling method as reported in the literature.
| Starting Amine | Yield (%) | Reference |
| Various aniline derivatives | 72.3 - 89.2 | [3] |
| N/A (General Procedure) | High Yields | [11] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via EDC/HOBt Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Benzo[b]thiophene-2-carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.), HOBt (1.1 eq.), and EDC·HCl (1.2 eq.).
-
Base Addition: Slowly add DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. These washes help to remove unreacted starting materials, EDC·HCl, HOBt, and the urea byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to achieve the desired purity for in vivo studies.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. globalchemlab.org [globalchemlab.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. longdom.org [longdom.org]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Mitigating Off-Target Effects of Benzo[b]thiophene-2-carboxamide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Benzo[b]thiophene-2-carboxamide and its derivatives in cellular models.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity at Active Concentrations
Q1: We observe significant cytotoxicity in our cell line at concentrations where our this compound analog is supposed to be active against its primary target. How can we determine if this is an off-target effect?
A1: It is crucial to distinguish between on-target and off-target cytotoxicity. Here’s a systematic approach to investigate this issue:
-
Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your cellular model at the concentrations causing toxicity. Techniques like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay can confirm target binding within the cell.[1]
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the intended biological activity and cytotoxicity. A significant divergence between the IC50 (potency) and CC50 (cytotoxicity) values suggests that the toxicity may be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, test a structurally different compound that targets the same primary protein.[2] If this second compound does not produce the same cytotoxic phenotype at its active concentration, it strengthens the hypothesis of an off-target effect for your this compound analog.
-
Rescue Experiment: If feasible, perform a rescue experiment. For instance, if you can express a drug-resistant mutant of the primary target in your cells, this should reverse the on-target effects. If the cytotoxicity persists in the presence of the drug-resistant mutant, it is likely an off-target effect.[1]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability upon treatment with this compound derivatives.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.
-
Data Presentation: Comparing Potency and Cytotoxicity
| Compound ID | Primary Target IC50 (nM) | Cell Viability CC50 (µM) | Selectivity Index (CC50/IC50) | Notes |
| BTZ-Analog-1 | 50 | 1.5 | 30 | High cytotoxicity relative to potency. |
| BTZ-Analog-2 | 75 | > 50 | > 667 | Minimal cytotoxicity observed at active concentrations. |
| Control Compound | 100 | 25 | 250 | Known to have some off-target toxicity. |
Logical Workflow for Investigating Unexpected Cytotoxicity
References
Validation & Comparative
In Vitro Assay Validation for Benzo[b]thiophene-2-carboxamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of Benzo[b]thiophene-2-carboxamide and its derivatives. It includes detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways to aid in the selection and implementation of appropriate validation methods.
Overview of this compound Activities and Corresponding In Vitro Assays
This compound derivatives have been investigated for a range of biological activities. This guide focuses on three prominent areas: STING agonism, modulation of Amyloid Beta (Aβ) aggregation, and opioid receptor agonism. The following table summarizes the key activities and the in vitro assays used for their validation.
| Biological Activity | Key In Vitro Assays | Assay Principle | Endpoint Measurement |
| STING Agonism | Western Blot for Phospho-TBK1/IRF3 | Measures the phosphorylation of downstream signaling molecules upon STING activation. | Band intensity corresponding to phosphorylated proteins. |
| Interferon-stimulated gene (ISG) reporter assay | Quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an ISG promoter. | Luminescence or fluorescence signal. | |
| Amyloid Beta (Aβ) Aggregation Modulation | Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a measurable increase in fluorescence. | Fluorescence intensity. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of Aβ aggregates in the presence and absence of the test compound. | Images of fibril formation. | |
| Opioid Receptor Agonism | cAMP Functional Assay | Measures the inhibition of cyclic adenosine monophosphate (cAMP) production upon activation of Gi-coupled opioid receptors. | Luminescence or fluorescence signal. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated opioid receptor. | Enzyme complementation-based luminescence or fluorescence. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the activity of this compound derivatives from the reviewed literature.
STING Agonistic Activity
| Compound | Assay | Result | Reference |
| 12d and 12e | Western Blot (pTBK1, pIRF3) | Increased phosphorylation of TBK1 and IRF3 | [1] |
| 12d and 12e | STING-agonistic activity evaluation | Marginal human STING-activating activities | [1] |
Amyloid Beta (Aβ42) Aggregation Inhibition
| Compound/Pharmacophore | Assay | Concentration | % Inhibition | Reference |
| Compound 4b (methoxyphenol pharmacophore) | Thioflavin T | Not Specified | 54% (maximum) | [2][3][4] |
| Methoxyphenol pharmacophore (compounds 4a, 4b, 5a, 5b) | Thioflavin T | 25 µM | 41-54% | [3] |
Note: Specific IC50 values for this compound derivatives were not found in the reviewed literature. Related studies on other small molecule inhibitors of Aβ42 aggregation have reported IC50 values in the range of 25-50 µM.
Opioid Receptor Agonism
While one study reported "strong potency and efficacy" for a this compound analog (compound 25) in in vitro cAMP and β-arrestin-2 assays, specific EC50 values were not provided in the abstract. The study did report an in vivo analgesic effect.[1][5][6]
| Compound | Assay | Receptor | In Vitro Activity | In Vivo Activity (ED50) | Reference |
| Compound 25 | cAMP & β-arrestin-2 | Mu-opioid | Strong potency and efficacy | 127.1 ± 34.65 µg/kg (thermal-stimulated pain) | [1][5][6] |
Experimental Protocols
Western Blot for STING Pathway Activation
Objective: To qualitatively assess the activation of the STING signaling pathway by measuring the phosphorylation of TBK1 and IRF3.
Materials:
-
Cells expressing STING (e.g., THP-1, HEK293T)
-
This compound derivatives
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound derivatives for a specified time. Include a positive control (e.g., cGAMP) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Objective: To quantify the extent of Aβ fibril formation in the presence of this compound derivatives.
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plates with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 in a suitable solvent (e.g., HFIP) and lyophilize to obtain monomeric peptide. Reconstitute in an appropriate buffer immediately before use.
-
Assay Setup: In a 96-well plate, add Aβ42 to the desired final concentration.
-
Compound Addition: Add different concentrations of the this compound derivatives. Include a vehicle control.
-
ThT Addition: Add ThT to a final concentration of ~10-20 µM.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of several hours to days.
-
Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase of the control with that of the compound-treated samples.
cAMP Functional Assay for Opioid Receptor Activation
Objective: To determine the potency and efficacy of this compound derivatives as agonists of Gi-coupled opioid receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP assay)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound derivatives
-
White opaque 96-well or 384-well plates
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into the assay plate and incubate overnight.
-
Compound Pre-incubation: Pre-incubate the cells with a broad concentration range of the this compound derivatives.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or HTRF signal.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value from the curve.
Visualizations
Signaling Pathways
Caption: STING Signaling Pathway Activation.
Caption: Modulation of Amyloid Beta Aggregation.
Caption: Opioid Receptor Signaling Pathways.
Experimental Workflow
References
- 1. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzo[b]thiophene-2-carboxamide Derivatives as Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of novel kinase inhibitors based on the benzo[b]thiophene-2-carboxamide scaffold against other established inhibitors. The focus is on two key kinase families: the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), and the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BDK). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear overview of inhibitor potency, selectivity, and the experimental methods used for their characterization.
Part 1: Comparison of Clk/Dyrk Kinase Inhibitors
Derivatives of this compound have recently emerged as potent inhibitors of the CLK and DYRK families, kinases that are crucial regulators of pre-mRNA splicing and have been implicated in various diseases, including cancer and neurodegenerative disorders. This section compares the inhibitory activity of these novel compounds with well-established inhibitors in the field.
Data Presentation: Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives against key CLK and DYRK kinases, benchmarked against known inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Benzo[b]thiophene Derivatives | |||
| Compound 10b (5-methoxy derivative) | CLK1 | 12.7 | [1][2][3] |
| Leucettine L41 | DYRK1A | 40 | [4][5][6][7] |
| CLK1 | 15 | [4][5][6][7] | |
| Established Kinase Inhibitors | |||
| TG003 | CLK1 | 20 | [8][9][10][11][12] |
| CLK4 | 15 | [8][9][10][11][12] | |
| KH-CB19 | CLK1 | 20 | [4][8][13][14][15] |
| Harmine | DYRK1A | 33 - 80 | [16][17][18] |
| Dyrk1A-IN-5 | DYRK1A | 6 | [6][19] |
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides (compounds 12 and 17) have also been identified as potent multi-kinase inhibitors of Dyrk1A, Dyrk1B, and Clk1, demonstrating the scaffold's potential for broader kinase targeting.[20][21]
Signaling Pathway and Experimental Workflow
To provide context for the data, the following diagrams illustrate a simplified signaling pathway involving CLK/DYRK kinases and a general workflow for a biochemical kinase inhibition assay.
Experimental Protocol: Biochemical Kinase Assay (Luminescence-Based)
The inhibitory activity of the compounds is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[22][23][24][25]
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in a suitable kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant target kinase (e.g., CLK1) to the desired concentration in the kinase buffer.
-
Prepare a solution containing the appropriate kinase substrate (e.g., a synthetic peptide) and ATP. The ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the kinase to ensure sensitivity for ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
In the wells of a 384- or 96-well plate, add the diluted inhibitor or vehicle (DMSO control).
-
Add the diluted kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 45-60 minutes).[22][23]
-
-
Signal Detection:
-
Terminate the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for about 30 minutes at room temperature.
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Part 2: Comparison of BDK Kinase Inhibitors
The benzo[b]thiophene scaffold is also the basis for inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK), a key regulator of branched-chain amino acid (BCAA) metabolism. Dysregulation of this pathway is linked to metabolic diseases.
Data Presentation: Inhibitor Potency (IC50)
This table compares the IC50 value of a benzo[b]thiophene-based BDK inhibitor with a known allosteric inhibitor.
| Compound | Target Kinase | IC50 (µM) | Mechanism of Action | Reference(s) |
| Benzo[b]thiophene Derivative | ||||
| BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | BDK | 3.19 | Allosteric | [26][27][28][29][30] |
| Established Kinase Inhibitor | ||||
| (S)-α-chlorophenylpropionate ((S)-CPP) | BDK | 6.3 | Allosteric |
BT2, a derivative of the core benzo[b]thiophene scaffold, demonstrates superior potency compared to the established allosteric inhibitor (S)-CPP.[27]
Experimental Protocol: BDK Activity Assay
Several methods can be employed to determine BDK activity and the effect of its inhibitors.
-
Phosphorylation Status (Western Blot):
-
Treat cells or tissue lysates with the BDK inhibitor.
-
Isolate proteins and perform SDS-PAGE.
-
Use an antibody specific to the phosphorylated form of the BDK substrate, the E1α subunit of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC), to determine the extent of phosphorylation via Western Blot. A decrease in the phosphorylated E1α signal indicates BDK inhibition.[31]
-
-
NADH-Coupled Enzymatic Assay:
-
The overall activity of the BCKDC, which is regulated by BDK, can be measured in a non-radioactive, colorimetric assay.[32]
-
BCKDC catalyzes the oxidative decarboxylation of branched-chain α-ketoacids, producing NADH.
-
The rate of NADH production is coupled to the reduction of a tetrazolium salt (e.g., INT) to a colored formazan product.
-
The increase in absorbance, measured spectrophotometrically (e.g., at 492 nm), is proportional to the BCKDC activity. Inhibition of BDK leads to increased BCKDC activity and a stronger colorimetric signal.[32]
-
-
Immunoprecipitation Pull-Down Assay:
-
This method assesses the effect of inhibitors on the protein-protein interaction between BDK and the BCKDC.
-
Liver extracts or other relevant samples are incubated with BDK inhibitors.
-
The BCKDC is immunoprecipitated, and the amount of co-precipitated (bound) BDK is quantified by Western blot.
-
Some inhibitors, like BT2, cause the dissociation of BDK from the complex, which can be measured as a decrease in the amount of bound BDK.[27][33]
-
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [agris.fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TG003 - LabNet Biotecnica [labnet.es]
- 13. Cdc2-like Kinase (CLK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. KH-CB19 | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 16. Harmine - Wikipedia [en.wikipedia.org]
- 17. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sapphire Bioscience [sapphirebioscience.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 21. researchgate.net [researchgate.net]
- 22. promega.jp [promega.jp]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 26. Page loading... [guidechem.com]
- 27. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. axonmedchem.com [axonmedchem.com]
- 29. researchgate.net [researchgate.net]
- 30. escholarship.org [escholarship.org]
- 31. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 32. bmrservice.com [bmrservice.com]
- 33. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STING Agonists: Benzo[b]thiophene-2-carboxamide Derivatives Versus Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides a comparative analysis of a novel class of non-cyclic dinucleotide (non-CDN) STING agonists, Benzo[b]thiophene-2-carboxamide derivatives, against other well-characterized STING agonists.
While quantitative data on this compound derivatives as STING agonists is emerging, this guide synthesizes the available information and places it in the context of more established cyclic dinucleotide (CDN) and non-CDN agonists.
Mechanism of Action: The STING Signaling Pathway
The STING signaling cascade is a critical component of the innate immune system. It is primarily activated by the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.
Unraveling the Neuroprotective Mechanisms of Benzo[b]thiophene-2-carboxamides in Alzheimer's Disease Models
A Comparative Analysis of Novel Aβ Aggregation Modulators Against Key Therapeutic Targets
In the relentless pursuit of effective Alzheimer's disease (AD) therapeutics, a novel class of compounds, Benzo[b]thiophene-2-carboxamides, has emerged as potent modulators of amyloid-beta (Aβ) aggregation, a central event in AD pathogenesis. This guide provides a detailed comparison of the mechanism of action of specific N-phenylbenzo[b]thiophene-2-carboxamide derivatives against established therapeutic strategies, including acetylcholinesterase (AChE), β-secretase (BACE1), and glycogen synthase kinase-3β (GSK-3β) inhibition. We present supporting experimental data, detailed protocols, and pathway visualizations to offer researchers and drug development professionals a comprehensive overview of their potential.
Primary Mechanism of Action: Modulation of Aβ42 Aggregation
Studies indicate that the primary neuroprotective mechanism of this compound derivatives is their direct interaction with and modulation of Aβ42 peptide aggregation. Depending on the substitution pattern on the N-phenyl ring, these compounds can either inhibit or promote fibrillogenesis.
Select derivatives, such as compounds 5a and 5b , which feature a methoxyphenol pharmacophore, have been shown to significantly inhibit the aggregation of Aβ42 in a concentration-dependent manner.[1][2] This inhibitory action is crucial as the aggregation of Aβ into neurotoxic oligomers and plaques is a hallmark of Alzheimer's disease.[3] Conversely, derivatives like 5d , which possess a 4-methoxyphenyl ring, have been observed to accelerate Aβ42 fibrillogenesis.[1] Interestingly, some studies suggest that promoting the formation of larger, more stable fibrils could be a valid therapeutic strategy by sequestering the more toxic, soluble oligomeric Aβ species.[4]
This modulation of Aβ aggregation directly contributes to neuroprotection. In cellular models using mouse hippocampal neuronal HT22 cells, the Aβ aggregation-inhibiting compounds 5a and 5b demonstrated significant protection against Aβ42-induced cytotoxicity.[1]
Comparative Efficacy: Data Summary
To contextualize the efficacy of Benzo[b]thiophene-2-carboxamides, their performance is compared with leading alternative therapeutic agents that target different pathways in Alzheimer's disease pathology.
| Compound Class | Representative Compound(s) | Target Enzyme/Process | Key Performance Metric (IC50/Ki/EC50) | Ref. |
| This compound | Compound 5a | Aβ42 Aggregation | ~40% inhibition at 25 µM | [1] |
| This compound | Compound 5b | Aβ42 Aggregation | ~41% inhibition at 25 µM | [1] |
| Acetylcholinesterase Inhibitor | Donepezil | Acetylcholinesterase | Plasma IC50: 53.6 ng/mL | [5] |
| BACE1 Inhibitor | Verubecestat (MK-8931) | BACE1 | Ki: 7.8 nM; Cellular IC50: 13 nM | [6] |
| GSK-3β Inhibitor | CHIR-99021 | GSK-3β | IC50: 6.7 nM | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.
Thioflavin T (ThT) Aβ42 Aggregation Assay
This assay is used to monitor the kinetics of amyloid fibril formation in vitro.
-
Preparation of Aβ42: Lyophilized human Aβ42 peptide is reconstituted in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a stock concentration. To ensure a monomeric starting state, the peptide solution may undergo size-exclusion chromatography.[8][9]
-
ThT Working Solution: A stock solution of Thioflavin T (e.g., 1 mM in water) is prepared and filtered (0.2 µm). This is then diluted into the assay buffer to a final working concentration (e.g., 10-20 µM).[10][11]
-
Assay Setup: In a 96-well, non-binding, black plate, the Aβ42 solution (final concentration ~10 µM) is mixed with the ThT working solution. Test compounds (Benzo[b]thiophene-2-carboxamides) are added at various concentrations (e.g., 1, 5, 25 µM). A control well contains Aβ42 and ThT without the test compound.
-
Incubation and Measurement: The plate is sealed and incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals (e.g., every 5-10 minutes) using a plate reader with excitation at ~440 nm and emission at ~480-490 nm.[2][11]
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The percentage of inhibition is calculated by comparing the final fluorescence plateau of the compound-treated samples to the control.
HT22 Cell Viability (MTT) Assay for Neuroprotection
This assay determines the ability of the compounds to protect neuronal cells from Aβ42-induced toxicity.
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in 96-well plates at a density of approximately 1 x 10⁴ cells per well in DMEM medium and incubated for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing pre-aggregated Aβ42 (final concentration ~5 µM) with or without the this compound test compounds at various concentrations. Control wells include cells only, cells with Aβ42 only, and cells with the compound only. The cells are then incubated for an additional 24 hours.[12]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and the plate is incubated for 1-4 hours at 37°C.[13]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals formed by viable cells.[13]
-
Measurement: The absorbance of the solution is measured using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. Increased viability in the presence of the test compound compared to Aβ42 alone indicates a neuroprotective effect.
Conclusion
N-phenylthis compound derivatives represent a promising scaffold for the development of Alzheimer's disease therapeutics. Their primary mechanism of action involves the direct modulation of Aβ42 aggregation, a key pathological event. Compounds like 5a and 5b effectively inhibit fibril formation and protect neuronal cells from Aβ42-induced toxicity. While their potency in direct Aβ42 aggregation inhibition may not match the low nanomolar enzymatic inhibition of compounds targeting BACE1 or GSK-3β, their unique mechanism offers a valuable alternative or complementary therapeutic strategy. Further investigation into their structure-activity relationships, in vivo efficacy, and potential for multi-target activity is warranted to fully elucidate their therapeutic potential in the complex landscape of Alzheimer's disease drug discovery.
References
- 1. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 8. protocols.io [protocols.io]
- 9. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. anaspec.com [anaspec.com]
- 12. Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming Target Engagement of Benzo[b]thiophene-2-carboxamide Derivatives in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-carboxamide derivatives represent a versatile scaffold with demonstrated activity against a range of cellular targets, including kinases, G-protein coupled receptors, and components of the innate immune system. A critical step in the development of these compounds as therapeutic agents or chemical probes is the unambiguous confirmation of target engagement within a cellular environment. This guide provides a comparative overview of three widely used methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down Assays, and Förster Resonance Energy Transfer (FRET)-based assays.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors including the nature of the target protein, the availability of reagents, and the specific experimental question being addressed. The following table summarizes the key characteristics of CETSA, Affinity Pull-Down Assays, and FRET-based assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down Assay | Förster Resonance Energy Transfer (FRET) |
| Principle | Ligand binding induces thermal stabilization of the target protein.[1] | An immobilized form of the compound is used to capture its binding partners from cell lysates. | Measures the proximity of a fluorescently labeled compound to a fluorescently tagged target protein. |
| Cellular Context | Intact cells or cell lysates. | Primarily cell lysates. | Live cells. |
| Compound Modification | Not required. | Required (e.g., biotinylation, immobilization on beads). | Required (fluorophore conjugation). |
| Target Modification | Not required. | Not required. | Required (e.g., fusion to a fluorescent protein). |
| Primary Readout | Change in protein melting temperature (ΔTm) or EC50 from isothermal dose-response.[1] | Presence and identity of pulled-down proteins (Western Blot or Mass Spectrometry). | FRET efficiency or change in fluorescence intensity. |
| Quantitative Data | EC50 (potency in cells).[2] | Semi-quantitative (Western Blot) or quantitative (Mass Spectrometry); can estimate Kd.[3] | IC50 (potency in cells), Kd (affinity). |
| Throughput | Low to high, depending on detection method (Western Blot vs. AlphaScreen/HTRF). | Low to medium. | Medium to high. |
| Advantages | Label-free for both compound and target; reflects physiological conditions in intact cells.[2] | Can identify unknown binding partners. | Real-time measurements in living cells; provides spatial information. |
| Disadvantages | Not all proteins exhibit a thermal shift upon ligand binding; can be lower throughput. | Compound modification may alter binding affinity; potential for non-specific binding. | Requires genetic modification of the target and chemical modification of the compound; potential for artifacts from overexpression. |
Supporting Experimental Data
The following table presents representative quantitative data for kinase inhibitors, illustrating the typical outputs of each method.
| Method | Kinase Target | Inhibitor | Measured Value | Reference |
| CETSA | RIPK1 | Compound 25 | EC50 = 120 nM (in L929 cells) | [2] |
| B-Raf | Dabrafenib | EC50 = 2.3 nM (in A375 cells) | [4] | |
| Pull-Down | Multiple Kinases | Gefitinib | Apparent Kd values in the nanomolar range | [3] |
| FRET | PLK1 | BI 2536 | IC50 ≈ 1 nM | [5] |
| Abl | Imatinib | IC50 ≈ 25 nM | [6] |
Signaling Pathway: The STING Pathway
Several this compound derivatives have been identified as modulators of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Understanding this pathway is essential for interpreting the cellular effects of compounds targeting its components.
Figure 1. Simplified schematic of the cGAS-STING signaling pathway.
Experimental Workflows and Protocols
Detailed below are representative workflows and protocols for the three discussed target engagement methodologies.
Cellular Thermal Shift Assay (CETSA)
The workflow for a typical Western Blot-based CETSA experiment is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
Comparative Analysis of Benzo[b]thiophene-2-carboxamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across various therapeutic targets. Quantitative data from published studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided to support further research and development.
Kinase Inhibitors
This compound derivatives have been extensively explored as inhibitors of several protein kinases, playing crucial roles in cell signaling and disease progression. The following tables summarize the SAR of these compounds against key kinase targets.
Cdc2-like Kinase (Clk) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (Dyrk) Inhibitors
These kinases are involved in pre-mRNA splicing and have been implicated in cancer and neurodegenerative disorders.
| Compound | R1 | R2 | R3 | Clk1 IC50 (nM) | Dyrk1A IC50 (nM) | Notes |
| 1 | H | H | H | 16 | >10,000 | High selectivity for Clk1 over Dyrk1A. |
| 2 | 5-OH | H | N-hexyl | - | - | 5-hydroxy substitution explored for multi-kinase inhibition. |
| 3 | 5-OH | H | N-(4-hydroxyphenyl) | - | - | Introduction of a hydroxyphenyl group at the amide nitrogen. |
| 4 | 5-OH | H | N-(3-methoxyphenyl) | - | - | Investigating the effect of methoxy substitution on the phenyl ring. |
| 5 | 5-methoxy | H | N-benzyl | - | - | 5-methoxy derivatives show high selectivity for Clk1. |
Data compiled from various sources.
Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibitors
BDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is a potential therapeutic strategy for maple syrup urine disease and other metabolic disorders.
| Compound | R1 | R2 | BDK IC50 (µM) | Notes |
| BT2 | 3-Cl | 6-Cl | 3.19 | Identified as a novel allosteric BDK inhibitor.[1] |
| BT2F | 3-Cl | 6-F | - | Analog of BT2 with altered halogen substitution.[1] |
| BT3 | 3-Cl, 6-Cl | N-(4-acetamido-1,2,5-oxadiazol-3-yl) | - | Prodrug of BT2 designed for improved pharmacokinetic properties.[1] |
Data sourced from referenced literature.[1]
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promising activity against various bacterial strains.
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Notes |
| II.b | 6-Cl | N'-(pyridin-2-ylmethylene)carbohydrazide | 4 | - | Active against methicillin- and daptomycin-resistant S. aureus.[2][3][4][5] |
| HAS-01 | - | - | Significant Inhibition | Significant Inhibition | Exhibited broad-spectrum antibacterial activity.[4] |
| HAS-03 | - | - | Significant Inhibition | Significant Inhibition | Showed promising activity against both Gram-positive and Gram-negative bacteria.[4] |
| 2b | - | 2-isopropyl carboxamide | Significant Activity | - | Exhibited significant antibacterial activity.[6] |
| 2c | - | 2-isopropyl carboxamide | Significant Activity | - | Exhibited significant antibacterial activity.[6] |
| 3c | - | 2-(piperidin-1-yl)-methanone | Significant Activity | - | Exhibited significant antibacterial activity.[6] |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[2][3][4][5][6]
Modulators of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Certain this compound derivatives have been shown to modulate this process.
| Compound | R Group on N-phenyl | Effect on Aβ42 Aggregation | Maximum Inhibition (%) |
| 5a | 3-OH, 4-OMe | Inhibition | 40 |
| 5b | 3-OMe, 4-OH | Inhibition | - |
| 5d | 4-OMe | Promotion | - |
Data from Thioflavin-T based fluorescence aggregation kinetics study.[7][8][9]
Other Therapeutic Targets
The versatility of the this compound scaffold is further highlighted by its activity against a range of other targets.
| Target | Compound | Key Findings |
| STING Agonist | 12d, 12e | Exhibited marginal human STING-activating activities, increasing phosphorylation of TBK1 and IRF3.[10] |
| Urotensin-II Receptor Antagonist | 7f | A highly potent antagonist with an IC50 value of 25 nM.[11] |
| Antihypertriglyceridemic Agent | 6, 7, 9 | Significantly reduced plasma triglyceride levels in rats.[12] |
| Opioid Receptor Agonist | 25 | A potent analgesic that activated the mu-opioid receptor with reduced side effects compared to morphine.[13] |
| SENP Inhibitors | 77 | Showed submicromolar inhibitory activity and 33-fold selectivity for SENP2 over SENP5. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the in vitro inhibitory activity of compounds against kinases such as Clk1.
Materials:
-
Recombinant kinase (e.g., Clk1)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase enzyme solution.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][12][14][15]
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Thioflavin-T (ThT) Amyloid-β Aggregation Assay
This assay is used to monitor the kinetics of amyloid-β fibril formation.[9][16][17][18][19]
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin-T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds
-
Black 96-well plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare solutions of Aβ peptide in the assay buffer. Prepare stock solutions of the test compounds.
-
Reaction Mixture: In the wells of a 96-well plate, mix the Aβ peptide solution, ThT solution (final concentration typically 10-25 µM), and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C, with or without shaking, for the desired time period (e.g., 24-48 hours).
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition or promotion of aggregation can be calculated by comparing the fluorescence of samples with test compounds to that of the control (Aβ alone).
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
This compound derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.
Caption: STING activation by this compound derivatives.
Experimental Workflow for Antimicrobial MIC Testing
A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial compound.
Caption: Workflow for MIC determination of antimicrobial compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.jp [promega.jp]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
A Comparative Analysis of Benzo[b]thiophene-2-carboxamide and its Benzofuran Analogue for Drug Development
A deep dive into the physicochemical properties, biological activities, and toxicological profiles of Benzo[b]thiophene-2-carboxamide and its benzofuran analogue reveals key differences that are critical for researchers, scientists, and drug development professionals. While structurally similar, the substitution of sulfur with oxygen in the heterocyclic ring significantly influences their biological effects and potential therapeutic applications.
This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to inform future drug design and development.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental physicochemical characteristics of a compound, such as its melting point, solubility, and lipophilicity (logP), are pivotal in determining its suitability as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | Benzofuran-2-carboxamide |
| Molecular Formula | C₉H₇NOS | C₉H₇NO₂ |
| Molecular Weight | 177.23 g/mol | 161.16 g/mol |
| Melting Point (°C) | 170.5 - 179.5 | Data for the unsubstituted carboxamide is not readily available. The precursor, Benzofuran-2-carboxylic acid, has a melting point of 193-196 °C. |
| logP (calculated) | Not readily available for the parent compound. | A calculated logP of 2.245 has been reported for the related Benzofuran-2-carboxaldehyde. |
| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. |
Note: Experimental data for the parent, N-unsubstituted carboxamides is limited. The provided data is based on available information for the parent compounds or their immediate precursors.
Biological Activities: A Spectrum of Therapeutic Potential
Both this compound and benzofuran-2-carboxamide scaffolds have been explored for a variety of biological activities. Direct comparative studies are limited, but analysis of research on their derivatives provides valuable insights.
Neuroprotective Effects: Modulators of Amyloid-β Aggregation
A significant area of investigation for both scaffolds is in the context of Alzheimer's disease, specifically their ability to modulate the aggregation of amyloid-beta (Aβ42) peptides. A comparative study on N-phenyl substituted derivatives revealed that both benzo[b]thiophene-2-carboxamides and their benzofuran analogues can either inhibit or promote Aβ42 fibrillogenesis, depending on the specific substitution pattern on the phenyl ring.[1][2] For instance, certain substitutions can lead to the formation of non-toxic aggregates, thereby mitigating Aβ42-induced cytotoxicity in neuronal cell lines like HT22.[3] This dual activity makes them valuable tools for studying the mechanisms of amyloid plaque formation.
Antitumor Activity
While comprehensive comparative studies are scarce, some research suggests that the benzo[b]thiophene scaffold may have an edge in antitumor applications. One study noted that the replacement of the benzo[b]thiophene core with a benzofuran one was detrimental to the antitumor activity of certain carboxanilide derivatives.[4] However, various derivatives of both scaffolds have demonstrated promising anticancer properties against a range of cancer cell lines.[5][6][7]
Antimicrobial Activity
Toxicity Profiles: A Preliminary Look at Safety
Initial toxicological data suggests that both scaffolds can be well-tolerated, at least in vitro. In a study comparing their effects on Aβ42 aggregation, both N-phenylthis compound and its benzofuran analogue were found to be non-toxic to HT22 hippocampal neuronal cells.[3] However, this is a very limited assessment of their overall toxicity. Comprehensive in vivo toxicological studies are necessary to fully understand their safety profiles for potential therapeutic use.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis of these compounds, based on published literature.
General Synthesis of N-Substituted Benzo[b]thiophene-2-carboxamides and Benzofuran-2-carboxamides
The most common method for synthesizing these carboxamides involves the coupling of the corresponding carboxylic acid with an amine.
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted carboxamides.
Detailed Protocol:
-
Activation of the Carboxylic Acid: To a solution of the respective carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF or DCM), coupling reagents such as HATU (1.1 equivalents), HOBt (1.1 equivalents), and EDC (1.1 equivalents) are added. The mixture is stirred at room temperature for a short period.
-
Amine Addition: The desired amine (1.2 equivalents) and a base, such as DIPEA (2 equivalents), are added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted carboxamide.[10]
Signaling Pathways
The diverse biological activities of these compounds suggest their interaction with various signaling pathways. For instance, some this compound derivatives have been shown to act as STING (stimulator of interferon genes) agonists, which triggers the IRF and NF-κB pathways, leading to an innate immune response.[11]
Caption: Simplified STING signaling pathway activated by certain derivatives.
Conclusion
The comparative analysis of this compound and its benzofuran analogue underscores the subtle yet significant impact of heteroatom substitution on the physicochemical and biological properties of these scaffolds. While both show promise in areas like neuroprotection, the benzo[b]thiophene core may offer advantages in the development of antitumor agents. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their respective strengths and weaknesses and to guide the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 9. jopcr.com [jopcr.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and STING-agonistic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Benzo[b]thiophene-2-carboxamide Derivatives in Preclinical Models: A Comparative Guide
The Benzo[b]thiophene-2-carboxamide scaffold has emerged as a versatile and promising core structure in modern medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in oncology, neurodegenerative diseases, pain management, and inflammation. This guide provides a comparative analysis of their performance against alternative compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Oncology: Targeting Kinase Signaling
This compound derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Comparative Analysis: Kinase Inhibitors
A notable example is the development of 5-methoxybenzothiophene-2-carboxamide derivatives as highly selective inhibitors of cdc-like kinase 1 (Clk1), a key regulator of pre-mRNA splicing—a process vital for tumor biology[1]. The table below compares the preclinical performance of a lead this compound compound with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that is also known to inhibit Clk1.
| Compound | Primary Target(s) | Cell-free IC50 (Clk1) | Cell-based GI50 (T24 Bladder Cancer Cells) | Key Advantages |
| Compound 10b (this compound derivative) | Clk1/4 | 12.7 nM[1] | 0.43 µM[1] | High selectivity for Clk1 over Clk2 and other kinases[1]. |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3, RET, CSF-1R, Clk1 | 22 nM[1] | Not Reported for T24 in this context | Clinically approved multi-kinase inhibitor[1]. |
Other studies have identified N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as multi-targeted inhibitors against Dyrk1A, Dyrk1B, and Clk1, which can induce apoptosis in cancer cell lines[2]. Furthermore, certain thiophene and benzothiophene derivatives have shown broad cytotoxic activity against breast, lung, and CNS cancer cell lines[3][4][5].
Featured Signaling Pathway: STING Activation
Recent research has explored this compound derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway. STING activation triggers a potent innate immune response, which is a promising strategy for cancer immunotherapy. Upon activation by an agonist, STING induces the phosphorylation of TBK1 and IRF3, leading to the production of type I interferons and proinflammatory cytokines that prime an anti-tumor immune response[6].
Neurodegenerative Diseases: Modulating Amyloid-β Aggregation
In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ42) peptide is a key pathological event. Certain N-phenylthis compound derivatives have been identified as potent modulators of this process.
Comparative Analysis: Aβ42 Aggregation Modulators
Compounds possessing a methoxyphenol pharmacophore have been shown to inhibit Aβ42 aggregation, while others with a 4-methoxyphenyl ring can accelerate fibrillogenesis[7][8]. This highlights the structural sensitivity of this scaffold. These compounds also offer neuroprotection against Aβ42-induced cytotoxicity in neuronal cell lines[7][8][9].
| Compound/Class | Mechanism | Max Aβ42 Aggregation Inhibition | Neuroprotection (vs. Aβ42 toxicity) | Alternative Compounds |
| Compounds 5a & 5b (this compound derivatives) | Inhibit Aβ42 Aggregation | ~40-54% at 25 µM[7][8][9] | Significant protection of HT22 neuronal cells[7][8][9] | Curcumin, Resveratrol[9] |
| Compounds 4d & 5d (this compound derivatives) | Accelerate Aβ42 Fibrillogenesis | N/A (Promoter) | Not protective in this context | N/A |
Pain Management: Opioid Receptor Agonism
Addressing the need for potent analgesics with fewer side effects than traditional opioids, researchers have identified this compound analogues as novel opioid receptor agonists.
Comparative Analysis: Analgesics
A lead compound, referred to as compound 25, demonstrated potent activation of the mu-opioid receptor. In preclinical pain models, it elicited strong antinociception with a significantly better side-effect profile compared to morphine, particularly regarding gastrointestinal transit and the development of tolerance[10].
| Compound | Target | In Vivo Potency (ED50, thermal pain model) | Side Effect Profile |
| Compound 25 (this compound analog) | Mu-opioid receptor agonist[10] | 127.1 ± 34.65 µg/kg[10] | Less gastrointestinal transit inhibition and less tolerance than morphine[10]. |
| Morphine | Mu-opioid receptor agonist | Standard reference | Known for constipation, tolerance, and dependence. |
Inflammation and Metabolic Disease
This chemical class also shows promise in targeting pathways related to chronic inflammation and metabolic disorders.
-
RAGE Antagonism: Derivatives have been developed as antagonists of the Receptor for Advanced Glycation End-products (RAGE), a key player in chronic inflammation ("inflammaging") associated with diabetes, cardiovascular disease, and neurodegeneration. A lead compound showed an IC50 of 13.2 µM, comparable to the reference molecule Azeliragon (13.0 µM)[11][12].
-
BCKDC Kinase Inhibition: The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. Inhibition of BDK can be therapeutic for metabolic diseases like Maple Syrup Urine Disease by reducing elevated branched-chain amino acid concentrations[13]. BT2 showed excellent pharmacokinetics and metabolic stability[13].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Clk1)
Objective: To determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50).
Materials:
-
Recombinant human Clk1 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (radiolabeled [γ-33P]ATP or for fluorescence-based assays).
-
Specific peptide substrate for Clk1.
-
Test compounds (e.g., Compound 10b) dissolved in DMSO.
-
96-well plates, plate reader (scintillation counter or fluorescence reader).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of a solution containing the Clk1 enzyme and its peptide substrate to each well.
-
Incubate for 10-20 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 20 µL of ATP solution.
-
Allow the reaction to proceed for 60-120 minutes at 30°C.
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the remaining radioactivity or fluorescence in each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression.
Protocol 2: Thioflavin-T (ThT) Fluorescence Aggregation Kinetics Assay
Objective: To monitor the aggregation of Aβ42 peptide over time in the presence and absence of test compounds.
Materials:
-
Synthetic Aβ42 peptide.
-
Thioflavin-T (ThT) stock solution.
-
Assay buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).
-
Test compounds (e.g., Compounds 5a, 5b) dissolved in DMSO.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~490 nm.
Procedure:
-
Prepare a 10 µM solution of Aβ42 peptide in the assay buffer.
-
Add the test compound to the wells at desired final concentrations (e.g., 1, 5, 25 µM)[7]. The final DMSO concentration should be kept low (<1%).
-
Add the Aβ42 solution to the wells. Include controls for Aβ42 alone and buffer with ThT alone.
-
Add ThT to each well to a final concentration of 10 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the fluorescence plate reader.
-
Measure the ThT fluorescence intensity every 15-30 minutes for 24 hours[7].
-
Plot fluorescence intensity versus time to generate aggregation kinetic curves. Inhibition or acceleration is determined by comparing the curves of compound-treated samples to the Aβ42-only control.
General Experimental Workflow
The preclinical evaluation of novel therapeutic compounds typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis, and STING-agonistic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran and this compound Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of New this compound Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Benzo[b]thiophene-2-carboxamide Against a Panel of Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of Benzo[b]thiophene-2-carboxamide against other kinase inhibitors, supported by representative experimental data and detailed protocols.
The this compound scaffold is a key pharmacophore in the development of various targeted therapies. Derivatives of this core structure have been investigated as inhibitors of several protein kinases, including c-Jun N-terminal kinases (JNKs), mitogen-activated protein kinase-activated protein kinase 2 (MK2), and Cdc2-like kinases (Clks).[1][2][3] Understanding the cross-reactivity profile of this compound class against a broad panel of kinases is crucial for assessing its selectivity and potential off-target effects, which are critical considerations in drug discovery and development.[4]
This guide presents a comparative analysis of the kinase inhibitory activity of a representative this compound compound against two other hypothetical kinase inhibitors, designated as Alternative A and Alternative B. The data herein is intended to provide a framework for evaluating kinase inhibitor selectivity.
Quantitative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative compounds against a selected panel of kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency. This representative data is modeled on the typical performance of compounds with this scaffold.
| Kinase Target Family | Kinase Target | This compound (IC50 in nM) | Alternative A (IC50 in nM) | Alternative B (IC50 in nM) |
| MAPK | JNK1 | 150 | >10,000 | 25 |
| JNK2 | 200 | >10,000 | 40 | |
| JNK3 | 350 | >10,000 | 75 | |
| p38α | 2,500 | 800 | 1,200 | |
| ERK2 | >10,000 | >10,000 | >10,000 | |
| CAMK | MAPKAPK2 (MK2) | 800 | 50 | >10,000 |
| CMGC | CDK2 | 5,000 | 1,500 | 8,000 |
| GSK3β | >10,000 | 2,000 | >10,000 | |
| CLK1 | 90 | >10,000 | 600 | |
| DYRK1A | 1,200 | >10,000 | 2,000 | |
| Tyrosine Kinase | SRC | 8,000 | 5,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 9,000 |
Experimental Protocols
The determination of kinase inhibition potencies, such as the IC50 values presented above, is typically performed using in vitro kinase activity assays. A widely used method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][6]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the general procedure for measuring the inhibitory activity of a compound against a specific protein kinase.
1. Materials:
- Purified recombinant kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Test compound (e.g., this compound)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well assay plates
- DMSO (Dimethyl sulfoxide)
2. Compound Preparation:
- Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve. A 1:3 dilution series is recommended.
- Include a DMSO-only control for 100% kinase activity.
3. Kinase Reaction:
- Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
- In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
- Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 2 µL of a solution containing ATP. The ATP concentration is typically set at or near the Km for each kinase.
- Incubate the plate at 30°C for 60 minutes.
4. ADP Detection:
- After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30 minutes at room temperature.
5. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a large panel of kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. kinaselogistics.com [kinaselogistics.com]
Safety Operating Guide
Safe Disposal of Benzo[b]thiophene-2-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzo[b]thiophene-2-carboxamide, based on established safety protocols for analogous chemical structures.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[2][3] |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Segregation : Immediately segregate all waste containing this compound at the point of generation. This includes:
-
Unused or expired product.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing boats).
-
-
Waste Container : Use a designated, leak-proof, and chemically compatible container clearly labeled for hazardous chemical waste. The container must be kept securely closed except when adding waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemicals present in the waste mixture.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4]
-
Collection : Carefully transfer the waste into the designated hazardous waste container using appropriate tools (e.g., spatula, funnel). Avoid generating dust.[3] If dealing with a solution, pour carefully to avoid splashing.
-
Container Sealing : Once the waste has been added, securely seal the container lid.
-
Storage : Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal Request : Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.
-
Decontamination : Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical, such as glassware or spatulas, before reuse.
Important Considerations:
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the sewer system.[2][3]
-
Empty Containers : Empty containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE : Before cleaning, don the full personal protective equipment listed in the table above.
-
Containment : For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[3] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before transferring it to the waste container.
-
Decontaminate Spill Area : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzo[b]thiophene-2-carboxamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzo[b]thiophene-2-carboxamide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and environmental impact.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5][6] | To prevent skin contact. Gloves should be inspected before use and changed regularly.[6] |
| Body Protection | A lab coat or a chemical-resistant apron.[3][5] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities or if dust is generated.[3][7] | To prevent inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][8]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Weighing and Transfer: Handle the compound carefully to avoid generating dust. Use a spatula for transfers.
-
Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all contaminated surfaces.
Storage:
-
Store in a tightly closed, properly labeled container.[2][8]
-
Keep in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[9]
-
Segregation: Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[2][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. hsa.ie [hsa.ie]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
